4-(4-Bromophenyl)butan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWAJMWJTWOGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651238 | |
| Record name | 4-(4-Bromophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75906-36-4 | |
| Record name | 4-(4-Bromophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Bromophenyl)butan-1-ol: Properties, Synthesis, and Applications
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 4-(4-Bromophenyl)butan-1-ol, a versatile bifunctional building block. Moving beyond a simple recitation of data, this guide delves into the scientific rationale behind its synthesis, characterization, and strategic application, particularly within the demanding field of medicinal chemistry. The content is structured to deliver actionable insights for laboratory practice and drug discovery programs.
Introduction and Strategic Relevance
This compound is an organic compound featuring a para-substituted bromophenyl group connected to a primary alcohol via a flexible four-carbon alkyl chain. Its value in synthetic and medicinal chemistry stems from this duality. The aryl bromide serves as a robust and highly versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Simultaneously, the primary alcohol offers a reliable site for oxidation, esterification, or conversion into various leaving groups. This orthogonal reactivity makes the molecule an ideal scaffold or intermediate for systematically building molecular complexity, enabling extensive Structure-Activity Relationship (SAR) studies in drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity dictate its handling, reactivity, and pharmacokinetic potential. The data for this compound are summarized below. The predicted octanol-water partition coefficient (XlogP) of approximately 2.7 suggests moderate lipophilicity, a common feature in orally bioavailable drug candidates.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 75906-36-4 | [2] |
| Molecular Formula | C₁₀H₁₃BrO | [2] |
| Molecular Weight | 229.11 g/mol | [2] |
| Monoisotopic Mass | 228.01498 Da | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4][5] |
| Predicted XlogP | 2.7 | [1] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 4 | N/A |
Synthesis and Purification
Synthetic Rationale and Strategy
While multiple synthetic routes are conceivable, one of the most reliable and scalable methods involves the reduction of a readily accessible carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid. This precursor can be synthesized in high yield from 3-(4-bromobenzoyl)propionic acid via a Clemmensen or Wolff-Kishner reduction, or similar methods.[7]
The choice of reducing agent for the carboxylic acid-to-alcohol transformation is critical. While borane complexes (e.g., BH₃·THF) are effective, lithium aluminum hydride (LiAlH₄) is often preferred in a laboratory setting for its potency and straightforward execution. The causality for this choice rests on LiAlH₄'s ability to efficiently reduce carboxylic acids directly to primary alcohols in a single, high-yielding step. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to liberate the desired alcohol.
Synthesis Workflow
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid[7]
-
Activation of Zinc: In a round-bottom flask, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.0 g, 4.8 mmol) in a mixture of water (10 mL) and concentrated HCl (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the aqueous solution and add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL) to the activated zinc amalgam.
-
Reduction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the mixture. Heat the reaction to reflux (approx. 100°C) for 24 hours. Replenish with concentrated HCl (1 mL) every 6 hours to maintain acidic conditions and drive the reduction.
-
Workup and Purification: Cool the reaction to room temperature and filter to remove zinc residues. Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3 v/v) to yield 4-(4-bromophenyl)butanoic acid as a white solid.
Step 2: Reduction to this compound
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄) (0.5 g, ~13 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the suspension to 0°C using an ice bath.
-
Addition of Acid: Dissolve 4-(4-bromophenyl)butanoic acid (2.43 g, 10 mmol) in anhydrous THF (25 mL) and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The controlled addition is crucial to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method): Cautiously quench the reaction by cooling back to 0°C and adding, sequentially and dropwise: (1) 0.5 mL of water, (2) 0.5 mL of 15% aqueous NaOH, and (3) 1.5 mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation and Purification: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by flash chromatography if necessary.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data, which serves as a self-validating system for the protocol described above.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic: ~7.40 ppm (d, 2H), ~7.05 ppm (d, 2H); Alcohol methylene: ~3.60 ppm (t, 2H); Benzylic methylene: ~2.60 ppm (t, 2H); Alkyl chain: ~1.75-1.55 ppm (m, 4H); Hydroxyl: variable, broad singlet. |
| ¹³C NMR | Aromatic: ~141 (C-C), ~131 (C-H), ~130 (C-H), ~120 (C-Br); Alcohol carbon: ~62; Alkyl chain: ~35, ~32, ~28. |
| IR Spectroscopy | ~3350 cm⁻¹ (broad, O-H stretch); ~2940, 2860 cm⁻¹ (C-H sp³ stretch); ~1488 cm⁻¹ (C=C aromatic stretch); ~1050 cm⁻¹ (C-O stretch). |
| Mass Spectrometry | Molecular Ion: [M]⁺ and [M+2]⁺ peaks at m/z 228 and 230 in a ~1:1 ratio, characteristic of a monobrominated compound. |
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum provides a clear map of the proton environments. The aromatic region is expected to show a classic AA'BB' system (appearing as two distinct doublets) due to the para-substitution. The methylene group adjacent to the electronegative oxygen (-CH₂-OH) will be the most downfield of the aliphatic signals. The benzylic protons (-CH₂-Ar) are also deshielded relative to the other alkyl protons. Rapid proton exchange may cause the hydroxyl proton signal to appear as a broad singlet, which would disappear upon a D₂O shake.[8]
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum should reveal all 10 unique carbon atoms. The carbon bearing the bromine (C-Br) will be significantly shifted, while the carbon attached to the butyl chain (quaternary C) will also be distinct. The carbon attached to the hydroxyl group is typically found around 60-65 ppm.[9] The remaining three alkyl carbons will appear further upfield.
Infrared (IR) Spectroscopy Analysis
The most prominent feature in the IR spectrum is a broad, strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[10] Sharp peaks corresponding to sp³ C-H stretches will appear just below 3000 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1600 and 1490 cm⁻¹. A strong C-O stretching band should be visible near 1050 cm⁻¹.[10]
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] This results in two peaks of almost equal intensity at m/z = 228 and 230. Common fragmentation pathways include the loss of water ([M-18]⁺), and alpha-cleavage or benzylic cleavage of the butyl chain.[12]
Reactivity and Applications in Drug Development
Core Reactivity Principles
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. This allows for selective manipulation of one site while leaving the other intact for subsequent transformations.
-
Aryl Bromide Reactivity: The C(sp²)-Br bond is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This is the key to its utility in drug discovery, as it allows for the late-stage introduction of diverse chemical moieties to probe the SAR of a lead compound. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
-
Stille Coupling: Reaction with organostannanes.
-
-
Primary Alcohol Reactivity: The hydroxyl group can undergo a standard set of alcohol transformations:
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Oxidation: Conversion to 4-(4-bromophenyl)butanal using mild reagents (e.g., PCC, Dess-Martin periodinane) or to 4-(4-bromophenyl)butanoic acid using strong oxidants (e.g., Jones reagent, KMnO₄).
-
Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides (after deprotonation) to form esters and ethers, respectively.
-
Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., tosylate, mesylate, or halide) allows for substitution with a wide range of nucleophiles.
-
Reactivity Map
Strategic Utility in Medicinal Chemistry
The structure of this compound is emblematic of a "linkerology" approach in drug design.
-
Scaffold Decoration: The aryl bromide is the attachment point for "decoration." A library of compounds can be rapidly generated by performing various cross-coupling reactions, attaching different aromatic, heteroaromatic, or aliphatic groups. This allows chemists to efficiently explore the chemical space around a binding pocket.
-
Vectorial Linker: The flexible butyl chain acts as a linker to position the functionalized aromatic ring at an optimal distance and orientation relative to another part of the molecule or a biological target. The primary alcohol can be used to connect this entire fragment to another pharmacophore.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheet (SDS) information indicates it is acutely toxic if swallowed.[2]
| Safety Aspect | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Codes | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Storage Class | 11: Combustible Solids |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, nitrile gloves, lab coat. Handle in a well-ventilated area or chemical fume hood. |
References
- 1. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 2. This compound 75906-36-4 [sigmaaldrich.com]
- 3. This compound , 95% , 75906-36-4 - CookeChem [cookechem.com]
- 4. 75906-36-4|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. 1-(4-bromophenyl)butan-1-ol (22135-53-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. savemyexams.com [savemyexams.com]
- 12. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-(4-Bromophenyl)butan-1-ol: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Brominated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs).[] Among these, halogenated intermediates, particularly those containing a bromophenyl moiety, have proven to be exceptionally valuable. The bromine atom serves as a key functional handle, enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. This reactivity allows for the systematic and modular construction of complex molecular architectures, a cornerstone of modern medicinal chemistry.
This technical guide provides an in-depth exploration of 4-(4-Bromophenyl)butan-1-ol (CAS Number: 75906-36-4), a bifunctional building block that combines the reactivity of an aryl bromide with the synthetic versatility of a primary alcohol. This unique combination makes it a highly attractive starting material for the synthesis of a diverse range of therapeutic candidates. We will delve into its physicochemical properties, robust synthesis and purification protocols, detailed analytical characterization, and its applications as a key intermediate in the synthesis of potential APIs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 75906-36-4 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Appearance | Solid |
| SMILES | BrC1=CC=C(CCCCO)C=C1 |
| InChI Key | NDWAJMWJTWOGFN-UHFFFAOYSA-N |
Safety Information:
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Purification: A Reliable and Scalable Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its reduction to the desired primary alcohol. This approach is advantageous due to the commercial availability of the starting materials and the high yields typically obtained in each step.
Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid
A robust method for the synthesis of 4-(4-bromophenyl)butanoic acid involves the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.[2] This reaction effectively removes the keto group, yielding the desired butanoic acid derivative.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)butanoic Acid [2]
-
Amalgamated Zinc Preparation: In a suitable reaction vessel, stir zinc powder (200 mmol) with mercuric chloride (4.80 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.
-
Reaction Setup: Decant the liquid from the amalgamated zinc and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
-
Addition of Starting Material: Add 3-(4-bromobenzoyl)propionic acid (10.5 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux at 100°C for 24 hours. To maintain the acidic conditions, add an additional 1 mL of concentrated hydrochloric acid every 6 hours.
-
Work-up: After 24 hours, cool the reaction to room temperature and filter to remove the remaining zinc. Separate the organic layer and remove the solvent under reduced pressure. The crude product will be a clear liquid that crystallizes upon cooling.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:3 v/v) as the eluent to afford 4-(4-bromophenyl)butanoic acid as a white crystalline solid (typical yield: ~91%).[2]
Step 2: Reduction to this compound
The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this conversion efficiently.
Experimental Protocol: Reduction of 4-(4-Bromophenyl)butanoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Carboxylic Acid: Dissolve 4-(4-bromophenyl)butanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure alcohol.
Caption: Synthetic pathway to this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will appear as two doublets in the range of δ 7.0-7.5 ppm. The methylene group adjacent to the hydroxyl group (-CH₂OH) will resonate as a triplet around δ 3.6 ppm. The other methylene groups of the butyl chain will appear as multiplets in the δ 1.4-2.7 ppm region. The hydroxyl proton will give a broad singlet, the chemical shift of which is concentration and solvent-dependent.[3][4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will appear in the δ 120-145 ppm region, with the carbon bearing the bromine atom showing a characteristic chemical shift. The carbon attached to the hydroxyl group (-CH₂OH) will be found around δ 62 ppm, while the other aliphatic carbons will resonate in the upfield region of the spectrum.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 2: Predicted Mass Spectral Data for this compound Adducts [5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 229.02226 |
| [M+Na]⁺ | 251.00420 |
| [M-H]⁻ | 227.00770 |
| [M+NH₄]⁺ | 246.04880 |
Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. The bromophenyl moiety will also lead to characteristic fragment ions.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. The presence of both a primary alcohol and an aryl bromide allows for orthogonal chemical modifications, providing a powerful platform for generating molecular diversity.
Caption: Synthetic utility of this compound in API synthesis.
The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into esters and ethers. These transformations allow for the introduction of various functional groups that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
The aryl bromide is arguably the most valuable feature of this molecule. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or esters can be used to introduce new aryl or heteroaryl groups, a common strategy for exploring structure-activity relationships (SAR). Similarly, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing amines that can serve as key pharmacophoric elements or points for further derivatization.
While specific blockbuster drugs directly synthesized from this compound are not prominently featured in the public domain, the structural motif is present in numerous compounds investigated in preclinical and clinical studies. Its utility as a building block for neuroactive compounds, kinase inhibitors, and other therapeutic agents is evident from the broader medicinal chemistry literature. For example, the related butyrophenone scaffold is a well-known pharmacophore in antipsychotic agents.[6] The ability to readily modify both ends of the this compound molecule provides medicinal chemists with a powerful tool to fine-tune the properties of a drug candidate to achieve the desired therapeutic profile.
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis, combined with the orthogonal reactivity of its primary alcohol and aryl bromide functionalities, makes it an ideal starting material for the construction of complex and diverse molecular libraries. The ability to perform a wide range of chemical transformations on this scaffold allows for the systematic exploration of chemical space in the quest for new and effective therapeutic agents. As the demand for novel APIs continues to grow, the strategic application of well-designed intermediates like this compound will remain a critical component of successful drug development programs.
References
- 2. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 4-(4-Bromophenyl)butan-1-ol: Structure, Properties, and Synthesis
This compound is a bifunctional organic molecule of significant interest to researchers in drug discovery and synthetic chemistry. Its structure incorporates a brominated aromatic ring, a feature that makes it an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular complexity. The terminal primary alcohol provides a reactive handle for esterification, etherification, oxidation, or conversion to other functional groups. This dual functionality renders it a valuable intermediate for constructing larger, more complex molecules, particularly in the development of novel therapeutic agents and chemical probes. This guide provides a detailed overview of its core properties, a validated synthesis protocol, and its applications.
Part 1: Physicochemical and Structural Properties
The fundamental characteristics of a molecule dictate its behavior in chemical reactions and biological systems. This compound is a solid at room temperature, a property influenced by its molecular weight and the potential for intermolecular hydrogen bonding via the hydroxyl group.
Molecular Structure Visualization
The spatial arrangement of atoms in this compound is foundational to its reactivity. The structure consists of a butane chain where one terminal methyl group is replaced by a hydroxyl group (-OH), and the hydrogen atom at the para-position of a benzene ring, attached to the other end of the butane chain, is substituted with a bromine atom.
Caption: Molecular structure of this compound.
Quantitative Data Summary
Key identifying and physical properties are summarized in the table below for quick reference. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, while the CAS number provides a unique identifier for database and regulatory searches.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BrO | [1][2] |
| Molecular Weight | 229.11 g/mol | [2][3] |
| CAS Number | 75906-36-4 | [2] |
| Physical Form | Solid | |
| Monoisotopic Mass | 228.01498 Da | [1] |
| InChI Key | NDWAJMWJTWOGFN-UHFFFAOYSA-N | [1] |
Part 2: Synthesis Protocol
The synthesis of this compound is not commonly detailed as a direct procedure in much of the literature. However, a robust and logical pathway involves the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its reduction. This two-step approach is reliable and utilizes well-established organic chemistry transformations.
Step 1: Synthesis of 4-(4-Bromophenyl)butanoic Acid via Clemmensen Reduction
This procedure adapts a known method for the reduction of a keto-acid, which is a common and effective route to the required butanoic acid intermediate.[4] The causality for this choice rests on the high-yield and reliability of the Clemmensen reduction for converting aryl ketones to alkanes without affecting the carboxylic acid or the aryl bromide.
Methodology:
-
Amalgamated Zinc Preparation: In a fume hood, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.0 g, 4.8 mmol) in deionized water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes. This process creates a zinc-mercury amalgam, which is crucial for the reduction. Decant the aqueous solution carefully.
-
Reaction Setup: To the freshly prepared amalgamated zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
-
Substrate Addition: Add 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux at 100°C for 24 hours. To maintain the acidic conditions necessary for the reduction, replenish the reaction with concentrated HCl (1 mL) every 6 hours.
-
Workup and Purification: After cooling to room temperature, filter the mixture to remove the remaining zinc. Separate the organic phase and remove the toluene under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: 3:1 hexane/ethyl acetate) to yield pure 4-(4-bromophenyl)butanoic acid.[4]
Step 2: Reduction of 4-(4-Bromophenyl)butanoic Acid to this compound
The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water.
-
Substrate Addition: Dissolve the 4-(4-bromophenyl)butanoic acid (from Step 1) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quenching (Self-Validating System): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is a self-validating system; its successful execution results in the formation of a granular, easily filterable precipitate of aluminum salts, simplifying the purification process.
-
Isolation and Purification: Filter the granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via silica gel chromatography if necessary.
Caption: Two-step synthesis workflow for this compound.
Part 3: Applications in Drug Development
The true value of this compound lies in its utility as a versatile intermediate. The aryl bromide moiety is a cornerstone for building molecular diversity. For instance, in the development of novel endothelin receptor antagonists, similar bromophenyl structures have served as key starting points for creating complex pyrimidine-based drugs like Macitentan.[5] The butanol side chain can be modified to introduce linkers or pharmacophoric features that modulate solubility, cell permeability, and target engagement. Its structural motifs are also present in analogs of atypical antipsychotic agents, where the butyrophenone-like scaffold is explored for multireceptor binding profiles.[6]
Part 4: Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification: It is classified as an acute oral toxicant (Category 4).
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7] All handling should be performed in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents.[2][8]
References
- 1. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-(2-Bromophenyl)butan-1-ol | C10H13BrO | CID 22136233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)butan-1-ol
This guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-Bromophenyl)butan-1-ol, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical principles and practical considerations for each route.
Introduction
This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a bromo-aromatic moiety, allows for a diverse range of subsequent chemical transformations. This guide will explore several common and effective synthesis pathways, including the reduction of corresponding carboxylic acids or esters, Grignard reactions, and Friedel-Crafts acylation followed by reduction. Each section will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the advantages and limitations of each approach.
Pathway 1: Reduction of 4-(4-Bromophenyl)butanoic Acid and its Esters
The reduction of carboxylic acids and their derivatives to primary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, this typically involves the use of powerful reducing agents like lithium aluminum hydride (LAH).
Mechanistic Rationale
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[1][2] The mechanism for the reduction of a carboxylic acid first involves an acid-base reaction to form a lithium carboxylate salt. Subsequently, the hydride adds to the carbonyl carbon, and through a series of intermediates, the carbonyl group is fully reduced to a methylene group, yielding the primary alcohol upon acidic workup.[3]
When starting from an ester, the mechanism involves nucleophilic acyl substitution by a hydride ion, followed by the elimination of an alkoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the primary alcohol.[3][4] Due to the high reactivity of LAH, it is crucial to perform the reaction under anhydrous conditions to prevent quenching of the reagent.[1]
Experimental Protocol: Reduction of Methyl 4-(4-bromophenyl)butanoate with LiAlH₄
Materials:
-
Methyl 4-(4-bromophenyl)butanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of methyl 4-(4-bromophenyl)butanoate (1 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by silica gel column chromatography or distillation under reduced pressure.
Synthesis of the Precursor: 4-(4-Bromophenyl)butanoic Acid
The required 4-(4-bromophenyl)butanoic acid can be synthesized via a Clemmensen reduction of 4-(4-bromophenyl)-4-oxobutanoic acid.[5][6] This reaction typically involves using amalgamated zinc and hydrochloric acid to reduce the ketone to a methylene group.[6]
Table 1: Comparison of Reduction Methods
| Reducing Agent | Substrate | Key Advantages | Key Disadvantages | Typical Yield |
| LiAlH₄ | Carboxylic Acid/Ester | High reactivity, excellent yields | Moisture sensitive, requires inert atmosphere, non-selective | >90% |
| NaBH₄/Lewis Acid | Ester | Milder than LiAlH₄, can be more selective | Often requires a co-reagent (e.g., AlCl₃, I₂)[7][8] | 70-85% |
| Catalytic Hydrogenation | Ester | "Green" method, high pressure may be required | Requires specialized equipment, catalyst can be expensive | Variable |
Pathway 2: Friedel-Crafts Acylation followed by Reduction
This two-step pathway involves the initial formation of a ketone intermediate through a Friedel-Crafts acylation, which is then reduced to the desired alcohol.
Mechanistic Rationale
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[9][10] In this synthesis, bromobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-(4-bromophenyl)-4-oxobutanoic acid.[11] The Lewis acid activates the succinic anhydride, generating an acylium ion electrophile that is attacked by the electron-rich bromobenzene ring.
The resulting keto-acid can then be reduced to 4-(4-bromophenyl)butanoic acid using methods like the Clemmensen or Wolff-Kishner reduction.[10] Finally, the carboxylic acid is reduced to the primary alcohol as described in Pathway 1.
Experimental Protocol: Friedel-Crafts Acylation and Subsequent Reductions
Step A: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1 equivalent).
-
Add bromobenzene (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is then extracted with an organic solvent, washed, dried, and purified.
Step B: Clemmensen Reduction of 4-(4-Bromophenyl)-4-oxobutanoic acid
-
Amalgamated zinc is prepared by treating zinc mossy with a solution of mercuric chloride.[6]
-
The keto-acid from Step A is added to the amalgamated zinc along with concentrated hydrochloric acid and toluene.[6]
-
The mixture is refluxed for an extended period (e.g., 24 hours), with periodic additions of hydrochloric acid.[5]
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic extracts are washed, dried, and concentrated to yield 4-(4-bromophenyl)butanoic acid.[5]
Step C: Reduction of 4-(4-Bromophenyl)butanoic acid to this compound
-
This final reduction step is carried out using LiAlH₄ as detailed in Pathway 1.
Visualization of the Friedel-Crafts Pathway
Caption: Friedel-Crafts acylation followed by two reduction steps.
Pathway 3: Grignard Reaction with an Appropriate Electrophile
The Grignard reaction provides a powerful method for carbon-carbon bond formation.[12][13] However, the direct synthesis of this compound using a Grignard reagent derived from a bromoalcohol is not feasible due to the incompatibility of the Grignard reagent with the acidic proton of the hydroxyl group.[14] Therefore, a protected alcohol or a different electrophile must be used.
Mechanistic Rationale
One viable approach involves the reaction of a 4-bromophenylmagnesium bromide Grignard reagent with an appropriate four-carbon electrophile, such as γ-butyrolactone or a protected 4-halobutanol. When γ-butyrolactone is used, the Grignard reagent attacks the carbonyl carbon, leading to the ring-opening of the lactone. This initially forms a ketone intermediate which can react with a second equivalent of the Grignard reagent. To favor the formation of the desired butanoic acid derivative, specific reaction conditions are necessary. A more controlled approach is the reaction of the Grignard reagent with a protected 4-halobutanol, followed by deprotection.
A more straightforward Grignard approach would be the reaction of a suitable Grignard reagent with 4-bromobenzaldehyde to form 1-(4-bromophenyl)butanol, which is an isomer of the target molecule.[15] To obtain the desired this compound, one could envision a reaction between a 3-butenyl Grignard reagent and 1-bromo-4-iodobenzene under specific coupling conditions, followed by hydroboration-oxidation of the terminal alkene.
Given the complexity and potential for side reactions, the Grignard approach for this specific target molecule is less direct than the reduction pathways.
Alternative Grignard-based Strategy
A more practical application of organometallic chemistry for this synthesis is the Suzuki coupling reaction.[16] This involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. For instance, 4-bromophenylboronic acid can be coupled with a suitable four-carbon building block containing a protected alcohol and a leaving group.
Caption: Suzuki coupling as a viable alternative pathway.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The reduction of 4-(4-bromophenyl)butanoic acid or its esters using lithium aluminum hydride is a highly efficient and direct method, often providing high yields. The Friedel-Crafts acylation pathway, while longer, is also a robust method that starts from readily available materials. While Grignard-based approaches are fundamental in organic synthesis, their application for this specific target requires careful selection of reagents and protection strategies to avoid side reactions. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. "Improved Processes For Manufacturing 4 Phenyl 1 Butanol" [quickcompany.in]
- 8. users.uoa.gr [users.uoa.gr]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. homework.study.com [homework.study.com]
- 15. 1-(4-Bromophenyl)-butanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 4-(4-Bromophenyl)butan-1-ol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 4-(4-Bromophenyl)butan-1-ol
A Note on Data Availability
In the practice of chemical sciences, the robust characterization of a molecule is paramount for confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide is dedicated to the comprehensive spectroscopic analysis of This compound (CAS: 75906-36-4) .
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is crucial to understand the molecular architecture of this compound. The structure consists of a 1,4-disubstituted (para) aromatic ring containing a bromine atom, connected to a four-carbon aliphatic chain that terminates in a primary alcohol.
This combination of an aromatic ring, a halogen, an alkyl chain, and a hydroxyl group gives rise to a unique and predictable spectroscopic fingerprint. Our analysis will proceed by dissecting the expected signals from each part of the molecule in ¹H NMR, ¹³C NMR, IR, and MS.
The diagram below illustrates the molecular structure with a systematic numbering convention that will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Causality Behind Experimental Choices
For a compound like this compound, the standard choice of solvent is deuterated chloroform (CDCl₃). Its high solubility for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which does not interfere with the key signals of the analyte, make it ideal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for referencing the chemical shifts. A spectrometer operating at a frequency of 300 MHz or higher is sufficient to resolve the expected multiplets.
Predicted ¹H NMR Data and Interpretation
The molecule possesses 6 distinct proton environments, which will give rise to 6 unique signals in the ¹H NMR spectrum.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H on -OH | ~1.5 - 2.5 (variable) | Broad Singlet (s) | 1H | The chemical shift is concentration and temperature-dependent. Rapid proton exchange often collapses coupling, resulting in a broad singlet. |
| H2', H6' | ~7.42 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing bromine atom, leading to significant deshielding. They appear as a doublet due to coupling with H3'/H5'. |
| H3', H5' | ~7.08 | Doublet (d) | 2H | These protons are meta to the bromine and ortho to the alkyl substituent. They are less deshielded than H2'/H6' and appear as a doublet from coupling to H2'/H6'. |
| H4 (-CH₂-O) | ~3.65 | Triplet (t) | 2H | These protons are adjacent to the electronegative oxygen atom, causing a strong downfield shift. They are split into a triplet by the two neighboring H3 protons. |
| H1 (-Ar-CH₂) | ~2.62 | Triplet (t) | 2H | These are benzylic protons, shifted downfield by the aromatic ring. They are split into a triplet by the two neighboring H2 protons. |
| H2, H3 | ~1.6 - 1.8 | Multiplet (m) | 4H | The signals for these two methylene groups are expected to be close together and may overlap, forming a complex multiplet. They are coupled to the protons on adjacent carbons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Cap the vial and gently agitate until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of a molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is excellent for confirming the number of unique carbons and their functional group type.
Predicted ¹³C NMR Data and Interpretation
The molecule has 8 unique carbon environments due to the plane of symmetry through the C1'-C4' axis of the phenyl ring.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C4' (C-Br) | ~120 | The bromine atom has a moderate deshielding effect, but the direct attachment of a halogen (ipso-carbon) is complex. This value is typical for a brominated aromatic carbon. |
| C1' (C-Alkyl) | ~141 | This is the quaternary carbon attached to the butyl chain. It is deshielded due to its position on the aromatic ring and its connection to the substituent. |
| C3', C5' | ~131.5 | These carbons are ortho to the bromine and meta to the alkyl group. Their chemical shift is primarily influenced by the bromine. |
| C2', C6' | ~130 | These carbons are meta to the bromine and ortho to the alkyl group. Their environment is distinct from C3'/C5'. |
| C4 (-CH₂-O) | ~62.5 | This carbon is directly attached to the highly electronegative oxygen, resulting in a strong downfield shift into the typical range for a primary alcohol.[1] |
| C1 (Ar-CH₂) | ~35.0 | This benzylic carbon is deshielded by the adjacent aromatic ring. |
| C2 | ~34.5 | An aliphatic sp³ carbon, its shift is slightly influenced by proximity to the benzylic position. |
| C3 | ~28.5 | An aliphatic sp³ carbon, furthest from the strong deshielding groups (ring and oxygen), thus appearing most upfield of the chain carbons (excluding C4). |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 20-30 mg of the compound and dissolve it in ~0.7 mL of CDCl₃.
-
Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Select a standard proton-decoupled ¹³C experiment. This is crucial as it collapses all ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
-
A longer acquisition time is necessary due to the low natural abundance of ¹³C (e.g., 128-256 scans).
-
-
Data Processing: Process the data similarly to the ¹H spectrum. The residual CDCl₃ peak appears as a triplet at ~77.16 ppm and can be used as a secondary reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3350 (broad) | O-H stretch | Strong | The broadness of this peak is a hallmark of the hydroxyl group involved in intermolecular hydrogen bonding, a definitive feature for an alcohol. |
| ~3025 | Aromatic C-H stretch | Medium | This absorption, typically just above 3000 cm⁻¹, confirms the presence of C-H bonds on the aromatic ring. |
| ~2930 & ~2860 | Aliphatic C-H stretch | Strong | These two peaks correspond to the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the butyl chain. |
| ~1490 | Aromatic C=C stretch | Medium | This is a characteristic skeletal vibration of the benzene ring. |
| ~1050 | C-O stretch | Strong | The strong absorption in this region is indicative of the C-O single bond stretch of the primary alcohol. |
| ~1010 | Aromatic C-Br stretch | Medium-Strong | This absorption is characteristic of the C-Br bond on the aromatic ring. |
| ~820 | C-H out-of-plane bend | Strong | A strong band in this region is highly diagnostic of 1,4-disubstitution (para) on a benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio).
-
Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectrum Data and Interpretation
For Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.
-
Molecular Ion (M⁺): The molecular weight of C₁₀H₁₃BrO is 229.11 g/mol . A key feature will be the presence of two peaks for the molecular ion due to the natural isotopic abundance of bromine:
-
m/z 228: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z 230: Corresponding to the molecule containing the ⁸¹Br isotope. These two peaks should have a relative intensity ratio of approximately 1:1, which is a definitive signature for a molecule containing one bromine atom.
-
-
Key Fragmentation Pathways: The fragmentation process is a cascade of bond cleavages driven by the formation of stable carbocations or radical cations.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of Water (H₂O): [M - 18]⁺˙ → m/z 210/212 . This is a very common fragmentation for alcohols, resulting in a radical cation of the corresponding alkene.
-
Benzylic Cleavage: The bond between C1 and C2 is a benzylic C-C bond. Cleavage at this position is favorable as it leads to the formation of a stable benzylic carbocation. This would result in a fragment at m/z 169/171 ([C₇H₆Br]⁺), which would be a very prominent peak.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom (C3-C4 bond) is also common for alcohols. This can lead to the formation of the [CH₂OH]⁺ ion at m/z 31 , which is a diagnostic peak for primary alcohols.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane. Inject the solution into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam. This energy is a long-standing standard that ensures reproducible fragmentation patterns, allowing for library matching.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. The predicted data in this guide, rooted in the fundamental principles of chemical structure and spectroscopy, serves as a reliable benchmark for researchers. Any experimentally obtained spectra should closely align with the chemical shifts, coupling constants, absorption bands, and fragmentation patterns detailed herein. This methodical approach ensures the scientific integrity of any work involving this compound.
References
An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)butan-1-ol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Bromophenyl)butan-1-ol, a key chemical intermediate in pharmaceutical synthesis and materials science. The document elucidates the fundamental physicochemical principles that govern its solubility, leveraging an understanding of its molecular structure. We explore the balance of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and London dispersion forces—that dictate the compound's behavior across a spectrum of organic solvents. This guide presents a predictive solubility profile, a detailed, self-validating experimental protocol for quantitative solubility determination via the isothermal shake-flask method, and a discussion of the practical implications for laboratory and industrial applications. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a terminal hydroxyl group and a para-substituted bromophenyl ring, connected by a flexible four-carbon alkyl chain. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and formulating stable solutions.[1][2]
The molecule's solubility is not straightforward due to its amphiphilic nature. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, imparting hydrophilic character.[3] Conversely, the bromophenyl ring and the butyl chain are bulky and nonpolar, contributing significant hydrophobic character.[4] This duality means its solubility is highly dependent on the specific properties of the chosen solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75906-36-4 | [5][6][7] |
| Molecular Formula | C₁₀H₁₃BrO | [5][8] |
| Molecular Weight | 229.11 g/mol | [5] |
| Physical Form | Solid | [5] |
| Predicted XlogP | 2.7 | [8] |
| SMILES String | BrC1=CC=C(CCCCO)C=C1 | [5][8] |
XlogP is a computed octanol-water partition coefficient, indicating a preference for lipophilic (nonpolar) environments.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. This process can be understood by examining the intermolecular forces (IMFs) involved, governed by the principle of "like dissolves like."[9][10][11] For dissolution to be favorable, the energy released from forming new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute (lattice energy) and solvent-solvent interactions.[10]
The solubility of this compound is dictated by three primary intermolecular forces stemming from its structure:
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant polar feature. It can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the lone pairs on the O atom). This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF).[12][13]
-
Dipole-Dipole Interactions: The electronegativity difference between carbon and bromine (C-Br) and carbon and oxygen (C-O) creates permanent dipoles within the molecule. These dipoles can align with the dipoles of polar solvents, contributing to the overall solvation energy.
-
London Dispersion Forces (LDF): These are the weakest IMFs, arising from temporary fluctuations in electron density. The large, electron-rich bromophenyl ring and the flexible butyl chain provide a significant surface area, making LDF the primary mode of interaction with nonpolar solvents like hexane and toluene.[14]
The interplay of these forces determines the compound's solubility profile.
Caption: Intermolecular forces governing the solubility of this compound.
Predicted Solubility Profile
Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile can be predicted. This predictive reasoning is a critical first step in solvent selection for synthesis and purification.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, 1-Butanol): High Solubility Expected. These solvents can engage in strong hydrogen bonding with the solute's hydroxyl group. The alkyl portions of these solvent molecules also interact favorably with the nonpolar regions of the solute via London dispersion forces. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the polarity decreases, which may further improve solubility by better matching the solute's significant nonpolar character.[3][15]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Good to Moderate Solubility Expected. These solvents cannot donate hydrogen bonds but can act as acceptors. They will interact strongly with the solute's hydroxyl group and engage in dipole-dipole interactions. Their intermediate polarity makes them effective at solvating both the polar and nonpolar parts of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): Low to Sparingly Soluble Expected. These solvents interact only through weak London dispersion forces. While these forces will be present between the solvent and the large nonpolar part of the solute, they are generally insufficient to overcome the strong hydrogen bonding that holds the solute molecules together in the solid state.
-
Aromatic Solvents (e.g., Toluene, Benzene): Moderate Solubility Expected. While nonpolar, the π-electron systems of aromatic solvents can induce dipoles and interact favorably with the solute's bromophenyl ring (π-π stacking), in addition to LDF. This provides a better interaction than simple alkanes.
-
Highly Polar Solvents (e.g., Water): Very Low Solubility Expected. Despite the capacity for hydrogen bonding, the large, hydrophobic bromophenylbutyl portion of the molecule would disrupt the highly structured hydrogen-bonding network of water, making dissolution energetically unfavorable.[13]
Caption: Logical workflow for predicting the solubility of an organic compound.
Experimental Determination of Solubility: Isothermal Shake-Flask Method
To move from prediction to quantitative data, a reliable experimental method is required. The isothermal shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a compound.[16][17] It is designed to create a saturated solution from which the concentration of the dissolved solute can be accurately measured.
Causality Behind Experimental Choices:
-
Using Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium and becomes saturated.[18]
-
Constant Temperature: Solubility is temperature-dependent. An isothermal water bath prevents thermal fluctuations that would alter the equilibrium solubility.[17]
-
Prolonged Agitation (24-72h): Guarantees that the system has sufficient time to reach equilibrium. The rate of dissolution can be slow, and shorter times may lead to an underestimation of solubility.[18]
-
Filtration/Centrifugation: This step is critical to separate all undissolved solid particles from the saturated supernatant. Analyzing a sample with suspended solids would falsely inflate the measured solubility.[17][18]
-
Quantitative Analysis (UV-Vis/HPLC): A sensitive and accurate analytical technique is necessary to determine the concentration of the solute in the saturated solution. A pre-established calibration curve is essential for converting the analytical signal (e.g., absorbance) into a concentration value.
Protocol: Shake-Flask Solubility Determination
1. Materials & Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Analytical balance (±0.1 mg)
-
Orbital shaker with a temperature-controlled water bath
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
2. Experimental Workflow:
Caption: Experimental workflow for the isothermal shake-flask solubility method.
3. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound (e.g., 50-100 mg) to a vial. The key is to ensure solid remains visible after equilibration.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours.[11]
-
Sample Collection: After equilibration, stop the shaker and allow any undissolved solid to settle for 1-2 hours.
-
Filtration: Carefully draw a portion of the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This removes any microscopic solid particles.
-
Analysis: Prepare a standard calibration curve for the compound in the chosen solvent. Accurately dilute the filtered, saturated solution to fall within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration.
-
Calculation: Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from analysis) × (Dilution Factor)
Consolidated Solubility Data & Discussion
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent Class | Example Solvent | Dominant Solute-Solvent Interaction | Predicted Solubility | Rationale |
| Polar Protic | Ethanol | Hydrogen Bonding, LDF | Highly Soluble | Excellent H-bonding capability and good nonpolar interactions.[15] |
| 1-Butanol | Hydrogen Bonding, LDF | Highly Soluble | The longer alkyl chain of butanol better matches the solute's hydrophobicity.[3] | |
| Polar Aprotic | Acetone | H-Bond Accepting, Dipole-Dipole | Soluble | Good H-bond acceptor and polar interactions, effective at solvating both ends of the molecule. |
| Tetrahydrofuran (THF) | H-Bond Accepting, Dipole-Dipole | Soluble | Similar to acetone, THF is a good solvent for compounds with both polar and nonpolar features. | |
| Aromatic | Toluene | LDF, π-π Interactions | Moderately Soluble | π-stacking with the bromophenyl ring provides better interaction than alkanes. |
| Nonpolar | Hexane | London Dispersion Forces (LDF) | Sparingly Soluble | Insufficient energy from LDF to overcome the solute's H-bonding lattice energy. |
| Highly Polar | Water | Hydrogen Bonding | Insoluble | The large hydrophobic moiety disrupts water's H-bond network.[13] |
Applications and Significance
A thorough understanding of the solubility of this compound is critical for its practical application:
-
Reaction Chemistry: Selecting a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields. For reactions involving this alcohol, solvents like THF or ethanol would likely be excellent choices.
-
Purification: Solubility differences are the basis of crystallization. To purify this compound, one might dissolve it in a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water or hexane) to induce precipitation of the pure product.
-
Drug Development: For compounds derived from this intermediate, solubility in aqueous and lipid-like environments is a key determinant of bioavailability and formulation possibilities.[1][2]
Safety Considerations
Based on available safety data, this compound is classified as Acute Toxicity 4 (Oral), signified by the GHS07 pictogram.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area to avoid inhalation of dust.
Conclusion
The solubility of this compound is a complex property governed by its amphiphilic molecular structure. Its terminal hydroxyl group allows for strong hydrogen bonding, promoting solubility in polar protic solvents like alcohols. The significant nonpolar character of its bromophenylbutyl backbone favors interactions with solvents of moderate to low polarity and limits its solubility in water. For laboratory applications, solvents such as ethanol, butanol, and THF are predicted to be highly effective. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to confidently predict, measure, and leverage the solubility of this versatile chemical intermediate.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 4. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 5. This compound 75906-36-4 [sigmaaldrich.com]
- 6. 75906-36-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 9. ck12.org [ck12.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. scribd.com [scribd.com]
- 18. quora.com [quora.com]
Technical Guide: Physicochemical Characterization and Stability of 4-(4-Bromophenyl)butan-1-ol
Abstract
This technical guide provides a comprehensive analysis of 4-(4-Bromophenyl)butan-1-ol (CAS No. 75906-36-4), a key intermediate in organic synthesis. The document details the compound's physical and chemical properties, outlines its stability profile under various conditions, and presents robust protocols for its handling, storage, and assessment. By synthesizing data from chemical suppliers and established principles of organic chemistry, this guide serves as an authoritative resource for professionals utilizing this compound in research and development, ensuring its integrity and the reproducibility of experimental outcomes.
Introduction to this compound
This compound is a bifunctional organic molecule belonging to the class of aryl halides and primary alcohols.[1][2][3] Its structure, featuring a brominated aromatic ring connected to a linear four-carbon alcohol chain, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the primary alcohol group allows for a wide range of functional group transformations. Understanding the inherent properties and stability of this intermediate is paramount for its effective use in multi-step syntheses.
Physicochemical Properties
The physical appearance of this compound is typically a solid at room temperature.[5] Its key physicochemical properties are summarized in the table below, compiled from various supplier technical data and predictive models.
| Property | Value | Source |
| CAS Number | 75906-36-4 | [5][6] |
| Molecular Formula | C₁₀H₁₃BrO | [5][7] |
| Molecular Weight | 229.11 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Boiling Point | 319.6 ± 25.0 °C (Predicted) | [5] |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 15.13 ± 0.10 (Predicted) | [5] |
| Storage Class | 11 - Combustible Solids |
Stability Profile and Recommended Handling
The stability of this compound is governed by the chemical nature of its two primary functional groups: the aryl bromide and the primary alcohol.
Inherent Stability: Aryl halides are generally stable and less reactive than their alkyl halide counterparts in nucleophilic substitution reactions.[2] The carbon-bromine bond on the benzene ring is strengthened by the sp² hybridization of the carbon atom. The primary alcohol group is also stable under neutral conditions but is susceptible to oxidation.
Recommended Storage: The compound should be stored sealed in a dry, well-ventilated place at room temperature.[5][6][8] This is standard practice to prevent potential degradation from atmospheric moisture and to maintain a controlled environment.
Factors Influencing Instability:
-
High Temperatures: While the predicted boiling point is high, thermal decomposition can occur at elevated temperatures, potentially leading to the release of hydrogen halides.[9]
-
Strong Oxidizing Agents: The primary alcohol is susceptible to oxidation by strong oxidizing agents, which can convert it to the corresponding aldehyde or carboxylic acid.
-
Incompatible Materials: Avoid contact with strong acids, acid chlorides, and acid anhydrides.[9]
-
Ignition Sources: As a combustible solid, the compound and its containers should be kept away from heat, sparks, and open flames.[10]
Potential Degradation Pathways
The primary route of degradation for this compound under typical laboratory or industrial conditions involves the oxidation of the alcohol moiety. While the aryl bromide is relatively robust, it can undergo dehalogenation under specific reductive conditions or in the presence of certain metal catalysts, though this is less common during storage.[11][12][13]
The most probable degradation pathway is the two-step oxidation of the butan-1-ol side chain.
Caption: Potential oxidative degradation pathway of this compound.
Experimental Protocols
Protocol: Visual Inspection for Purity and Degradation
Objective: To qualitatively assess the integrity of a sample of this compound.
Methodology:
-
Preparation: Place the sealed container in a well-lit area. Ensure personal protective equipment (gloves, safety glasses) is worn.
-
Color and Form Assessment: Observe the material through the container. A high-purity sample should appear as a uniform solid.[5] Note any discoloration (e.g., yellowing or browning), which may indicate the presence of impurities or degradation products.
-
Physical State Check: Note if the solid appears clumped, oily, or has taken on a liquid consistency, which could suggest hygroscopicity or the presence of low-melting-point impurities.
-
Odor Evaluation (with extreme caution): If required and deemed safe by institutional protocols, carefully waft vapors towards the nose. Do not directly inhale from the container. Any sharp, acidic, or otherwise unexpected odor could signal decomposition.
-
Record Keeping: Document all observations, including the lot number, date of inspection, and appearance, in a laboratory notebook.
Protocol: Recommended Long-Term Storage
Objective: To ensure the long-term stability and integrity of this compound.
Methodology:
-
Container Selection: Ensure the compound is stored in its original, tightly sealed container. If transferred, use an amber glass bottle with a tight-fitting, chemically resistant cap to protect from light and air.
-
Atmosphere: For maximum stability, especially for analytical standards, consider flushing the container headspace with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen and moisture.
-
Location: Store the container in a designated cabinet for combustible solids, away from incompatible materials such as strong oxidizing agents and acids.[9][10]
-
Environment: The storage area should be cool, dry, and well-ventilated, maintaining a consistent room temperature.[5][6] Avoid areas with direct sunlight or significant temperature fluctuations.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and any applicable hazard warnings.
Safety Precautions
This compound is classified as hazardous. The primary identified hazard is that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]
-
GHS Pictogram: GHS07 (Exclamation Mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statement: H302: Harmful if swallowed.[5]
-
Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10] All handling should be performed in a well-ventilated area or a chemical fume hood.[14]
References
- 1. Aryl halide - Wikipedia [en.wikipedia.org]
- 2. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. aakash.ac.in [aakash.ac.in]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound , 95% , 75906-36-4 - CookeChem [cookechem.com]
- 6. This compound - CAS:75906-36-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 8. 75906-36-4|this compound|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Synthetic Versatility of 4-(4-Bromophenyl)butan-1-ol
Abstract
4-(4-Bromophenyl)butan-1-ol is a bifunctional chemical scaffold of significant interest to the fields of medicinal chemistry and materials science. Possessing two distinct and orthogonally reactive functional groups—a primary aliphatic alcohol and an aryl bromide—it serves as an exemplary building block for the synthesis of a diverse array of complex molecules. The primary alcohol moiety is amenable to classic transformations such as oxidation, esterification, and etherification, providing access to aldehydes, carboxylic acids, and their respective derivatives. Concurrently, the aryl bromide is a prime substrate for modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck-Mizoroki couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of these potential derivatizations, offering field-proven experimental protocols and mechanistic insights to empower researchers in drug development and advanced materials synthesis.
Introduction: The Strategic Value of a Bifunctional Linker
The molecular architecture of this compound, with its molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol , presents a unique synthetic advantage. The terminal hydroxyl group and the para-substituted bromine atom are separated by a flexible four-carbon aliphatic chain. This separation ensures that the electronic properties of one group have minimal inductive influence on the other, allowing for highly selective and predictable chemical transformations. This guide is structured to address each reactive center independently, followed by a discussion on sequential modifications for creating advanced molecular constructs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75906-36-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₃BrO | --INVALID-LINK--[1] |
| Molecular Weight | 229.11 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| SMILES | BrC1=CC=C(CCCCO)C=C1 | --INVALID-LINK-- |
Derivatization of the Primary Alcohol Moiety
The terminal hydroxyl group is a versatile handle for introducing a variety of functional groups and for modifying the polarity and pharmacokinetic profile of the parent molecule.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol can be selectively controlled to yield either the corresponding aldehyde, 4-(4-bromophenyl)butanal, or the carboxylic acid, 4-(4-bromophenyl)butanoic acid. The choice of oxidant and reaction conditions is paramount to achieving the desired product.[2]
-
To Synthesize the Aldehyde: A mild oxidant is required, or reaction conditions must be employed that remove the aldehyde from the oxidizing environment as it is formed to prevent over-oxidation.[3]
-
To Synthesize the Carboxylic Acid: A strong oxidizing agent and conditions that ensure the reaction goes to completion, such as heating under reflux, are necessary.[3]
Protocol 2.1.1: Synthesis of 4-(4-bromophenyl)butanoic acid (Full Oxidation)
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 43.6 mmol).
-
Reagent Addition: In a separate beaker, prepare the oxidizing solution by dissolving potassium dichromate(VI) (25.7 g, 87.2 mmol) in 100 mL of deionized water and slowly adding 20 mL of concentrated sulfuric acid with cooling.
-
Reaction: Carefully add the oxidizing solution to the reaction flask. Heat the mixture to reflux with vigorous stirring. The color of the solution will change from orange to green. Maintain reflux for 2 hours to ensure complete oxidation.
-
Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL). Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) will afford the purified 4-(4-bromophenyl)butanoic acid.[3][4]
Esterification: Fischer-Tropsch and Acyl Chloride Methods
Esters are commonly synthesized by reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification.[5] This is an equilibrium-driven reaction, often requiring removal of water to drive it to completion. For more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride.
Protocol 2.2.1: Synthesis of 4-(4-bromophenyl)butyl acetate (Fischer Esterification)
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (5.0 g, 21.8 mmol), glacial acetic acid (2.6 g, 43.6 mmol), and toluene (40 mL).
-
Catalysis: Add 3-4 drops of concentrated sulfuric acid to the mixture.[6]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue reflux until no more water is collected (typically 3-5 hours).
-
Work-up: Cool the reaction mixture and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude ester can be purified by vacuum distillation or column chromatography.[7]
Derivatization of the Aryl Bromide Moiety
The carbon-bromine bond on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for constructing C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming a new carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or a boronate ester.[8] The reaction requires a palladium catalyst, a base, and an appropriate solvent system.[9][10] Its tolerance of a wide range of functional groups makes it exceptionally valuable in drug discovery.
Protocol 3.1.1: Synthesis of 4-(4'-methyl-[1,1'-biphenyl]-4-yl)butan-1-ol
-
Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 g, 4.36 mmol), p-tolylboronic acid (0.65 g, 4.80 mmol), and potassium phosphate (K₃PO₄) (2.78 g, 13.1 mmol).[11]
-
Catalyst and Solvent: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 g, 0.22 mmol, 5 mol%). Add 20 mL of degassed 1,4-dioxane.[11]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the target biphenyl derivative.
Table 2: Potential Suzuki-Miyaura Coupling Partners
| Boronic Acid/Ester | Expected Product Structure | Application Area |
| Phenylboronic acid | Biphenylbutanol | General scaffold |
| Pyridine-3-boronic acid | Phenyl-pyridine derivative | Medicinal chemistry |
| 4-Methoxyphenylboronic acid | Methoxy-biphenyl derivative | Materials science, electronics |
| Thiophene-2-boronic acid | Phenyl-thiophene derivative | Organic electronics |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[12][13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[14]
Protocol 3.2.1: Synthesis of 4-(4-(phenylamino)phenyl)butan-1-ol
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add sodium tert-butoxide (0.63 g, 6.54 mmol) to an oven-dried reaction vessel.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.04 g, 0.044 mmol) and a suitable ligand (e.g., BINAP, 0.08 g, 0.13 mmol).[15] Add this compound (1.0 g, 4.36 mmol) and aniline (0.49 g, 5.23 mmol).
-
Solvent: Add 20 mL of anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 110 °C with stirring for 8-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired N-aryl product.[15]
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[16] This reaction is particularly useful for synthesizing styrenyl compounds and cinnamates, which are valuable intermediates. The stereoselectivity of the reaction typically favors the E-isomer.
Table 3: Potential Heck Reaction Coupling Partners
| Alkene | Expected Product Class | Potential Utility |
| Styrene | Stilbene derivative | Fluorescent probes, materials |
| Methyl acrylate | Cinnamate ester derivative | Pharmaceutical intermediates |
| Acrylonitrile | Cinnamonitrile derivative | Polymer science, fine chemicals |
| 4-Vinylpyridine | Styrylpyridine derivative | Ligand synthesis, catalysts |
Protocol 3.3.1: Synthesis of (E)-methyl 3-(4-(4-hydroxybutyl)phenyl)acrylate
-
Setup: To a sealable reaction tube, add this compound (1.0 g, 4.36 mmol), palladium(II) acetate [Pd(OAc)₂] (0.05 g, 0.22 mmol), and tri(o-tolyl)phosphine (0.13 g, 0.44 mmol).
-
Reagent Addition: Add methyl acrylate (0.56 g, 6.54 mmol) and triethylamine (Et₃N) (1.32 g, 13.1 mmol). Add 15 mL of anhydrous acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and wash with 1M HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the residue via column chromatography to obtain the cinnamate product.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile starting material. The distinct reactivity of its alcohol and aryl bromide functionalities allows for a systematic and modular approach to the synthesis of diverse chemical entities. By leveraging the classic and modern synthetic methodologies detailed in this guide, researchers can efficiently generate libraries of novel compounds. The derivatives accessible from this single precursor hold significant potential for applications ranging from the development of new therapeutic agents, where precise structural modifications can tune biological activity, to the creation of advanced organic materials with tailored electronic and photophysical properties. The strategic application of the protocols herein provides a robust platform for innovation in both academic and industrial research settings.
References
- 1. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
- 2. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. nagwa.com [nagwa.com]
- 4. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uakron.edu [uakron.edu]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 4-(4-Bromophenyl)butan-1-ol
Abstract
The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficiency in constructing new carbon-carbon bonds.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(4-bromophenyl)butan-1-ol. The strategy hinges on the formation of a key intermediate, 4-bromophenylmagnesium bromide, which subsequently acts as a potent nucleophile. The synthesis is accomplished via the nucleophilic ring-opening of tetrahydrofuran (THF), which uniquely serves as both the solvent and the electrophilic source of the four-carbon chain. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, discusses critical process parameters, and offers troubleshooting guidance to ensure a successful and reproducible synthesis. This protocol is designed for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Grignard Reaction in Alcohol Synthesis
Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon center.[2] These reagents are powerful nucleophiles and strong bases, capable of reacting with a wide array of electrophiles, most notably carbonyl compounds and epoxides, to form alcohols.[3]
The general mechanism involves three primary stages:
-
Formation of the Grignard Reagent: An organohalide reacts with magnesium metal in an anhydrous ethereal solvent to form the organomagnesium halide (R-Mg-X).[4]
-
Nucleophilic Attack: The highly polar C-Mg bond, which can be viewed as having significant carbanionic character, attacks an electrophilic carbon.[5] In the context of alcohol synthesis, this is typically the carbonyl carbon of an aldehyde or ketone, or a carbon atom of a strained cyclic ether like an epoxide.[6][7]
-
Protonation/Workup: The resulting magnesium alkoxide intermediate is protonated in a subsequent aqueous acid workup step to yield the final alcohol product.[8]
In this protocol, we leverage the Grignard reagent derived from 1,4-dibromobenzene to perform a nucleophilic attack on tetrahydrofuran (THF). While THF is a standard solvent for Grignard reactions due to its ability to solvate the magnesium center, its ether linkage can be cleaved under forcing conditions (e.g., prolonged reflux), making it a reactant for extending a carbon chain by four carbons and terminating in a primary alcohol.[9]
Reaction Scheme & Mechanism
Overall Transformation:
Mechanistic Pathway:
The synthesis proceeds in two distinct stages, each with its own mechanistic considerations.
Stage 1: Formation of 4-Bromophenylmagnesium Bromide The process begins with the oxidative insertion of magnesium metal into the C-Br bond of 1,4-dibromobenzene. This reaction occurs on the surface of the magnesium and is highly sensitive to moisture.[5]
Caption: Formation of the Grignard Reagent.
Stage 2: Nucleophilic Ring-Opening of THF and Workup The Grignard reagent attacks one of the α-carbons of the THF molecule in an SN2-type reaction. The THF oxygen atom coordinates to the magnesium, facilitating the nucleophilic attack and subsequent ring-opening. An acidic workup protonates the resulting alkoxide.
Caption: Mechanism for THF Ring-Opening and Protonation.
Detailed Experimental Protocol
3.1 Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.34 g | 1.1 | Activate before use. |
| 1,4-Dibromobenzene | 106-37-6 | 235.90 | 11.8 g | 1.0 | Should be pure and dry. |
| Iodine | 7553-56-2 | 253.81 | 1 crystal | Catalytic | For reaction initiation. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | Solvent/Reagent | Anhydrous, inhibitor-free. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~20 mL | Quenching | 1 M aqueous solution. |
| Diethyl Ether | 60-29-7 | 74.12 | 150 mL | Extraction | Anhydrous for Grignard prep. |
| Saturated NaCl (Brine) | 7647-14-5 | - | 50 mL | Washing | |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | ~10 g | Drying Agent |
3.2 Equipment
-
250 mL three-necked round-bottom flask
-
125 mL pressure-equalizing dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas line with bubbler
-
Schlenk line (optional, but recommended)
-
Glass syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
3.3 Glassware and Atmosphere Preparation Causality: Grignard reagents are potent bases and will be quenched by protic sources, including water and alcohols.[5] The presence of atmospheric moisture is a primary cause of reaction failure.
-
All glassware (flask, condenser, dropping funnel, stir bar) must be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours (or overnight).
-
Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas.
-
Allow the entire system to cool to room temperature under the inert atmosphere.
3.4 Step-by-Step Procedure
Part A: Formation of 4-Bromophenylmagnesium Bromide
-
Place the magnesium turnings (1.34 g, 55 mmol) into the cooled three-necked flask containing a magnetic stir bar.
-
Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically etching away the passivating magnesium oxide layer.[10]
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (11.8 g, 50 mmol) in 40 mL of anhydrous THF.
-
Add approximately 5 mL of the dibromobenzene solution from the dropping funnel to the magnesium turnings.
-
The reaction may need initiation. Observe for signs of reaction: disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and grayish.[10] If the reaction does not start spontaneously, gently warm the flask with a heat gun or by hand until reflux begins, then immediately cease heating. The reaction is exothermic and should sustain its own reflux.
-
Once the reaction has initiated, add the remainder of the dibromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to prevent a buildup of the organohalide, which can favor the formation of biphenyl side products via Wurtz coupling.[8]
-
After the addition is complete (approx. 30-45 minutes), the solution should appear as a cloudy, grayish-brown mixture. Gently heat the mixture to maintain reflux for an additional 60 minutes to ensure all the magnesium has reacted.[1]
Part B: Ring-Opening of Tetrahydrofuran
-
After the initial reflux, continue to heat the Grignard solution under a steady reflux for an extended period (4-6 hours). This is the key step where the THF solvent acts as the electrophilic substrate. This reaction is slower than typical Grignard additions to carbonyls and requires thermal energy to proceed efficiently.[11]
Part C: Reaction Workup and Quenching
-
After the extended reflux, remove the heating mantle and allow the reaction mixture to cool to room temperature, then further cool it in an ice-water bath to 0 °C.
-
CAUTION: The quenching process is highly exothermic. Slowly and carefully add 50 mL of cold 1 M HCl solution dropwise via the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form and then dissolve as the acid is added.[12] Maintain the temperature below 20 °C.
Part D: Isolation and Purification
-
Transfer the quenched reaction mixture to a 500 mL separatory funnel.
-
Add 50 mL of diethyl ether to the funnel, shake vigorously, and allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution to remove residual acid and inorganic salts.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (~10 g). Swirl the flask and let it stand for 15-20 minutes.
-
Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[13]
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer); wet glassware or solvent. | Crush a few turnings of magnesium in the flask with a dry glass rod. Add a few drops of 1,2-dibromoethane as an initiator. Ensure all components are rigorously anhydrous.[12] |
| Low yield of desired product. | Premature quenching of Grignard reagent by moisture; significant Wurtz coupling side reaction. | Re-verify anhydrous conditions. Ensure slow, controlled addition of the aryl halide to the magnesium.[8] |
| Formation of significant biphenyl byproduct. | High local concentration of aryl halide during Grignard formation. | Ensure the aryl halide solution is added slowly and dropwise to maintain a dilute concentration relative to the magnesium surface.[8] |
Safety Precautions:
-
Flammability: Diethyl ether and THF are extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from ignition sources.[1]
-
Reactivity: Grignard reagents react violently with water and protic solvents. Ensure the reaction is maintained under an inert atmosphere until the deliberate quenching step.
-
Corrosivity: Handle hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses).
-
Exothermic Reactions: Both the formation and quenching of the Grignard reagent are exothermic. Maintain cooling and slow addition rates to control the reaction temperature.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₃BrO[14]
-
Molecular Weight: 229.11 g/mol
-
¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons (two doublets), the methylene group adjacent to the oxygen (~3.6 ppm), the methylene group adjacent to the aromatic ring (~2.6 ppm), and the two central methylene groups (~1.6-1.8 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the four distinct aromatic carbons and the four distinct aliphatic carbons.
-
Mass Spectrometry (MS): Expect a molecular ion peak showing the characteristic isotopic pattern for a compound containing one bromine atom.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 5. byjus.com [byjus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. homework.study.com [homework.study.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. PubChemLite - this compound (C10H13BrO) [pubchemlite.lcsb.uni.lu]
Application & Protocol Guide: Suzuki Coupling Reactions Using 4-(4-Bromophenyl)butan-1-ol
This guide provides a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 4-(4-Bromophenyl)butan-1-ol as a key building block. This bifunctional molecule, possessing both an aryl bromide for coupling and a terminal alcohol for further derivatization, is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex biphenyl derivatives.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile substrate in their synthetic endeavors.
Introduction: The Strategic Value of this compound in Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[6][7][8] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[8][9] The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7][10]
This compound is a particularly valuable substrate. The aryl bromide moiety serves as an excellent electrophilic partner in the Suzuki coupling, while the primary alcohol at the terminus of the butyl chain offers a reactive handle for subsequent chemical transformations. This dual functionality allows for the construction of diverse molecular architectures, such as biphenyls with extended chains bearing hydroxyl, ether, ester, or other functional groups, which are prevalent in pharmacologically active compounds and advanced materials.[1][2][3][4][5]
The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection
A thorough understanding of the Suzuki coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, centered around a palladium complex, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[6][8] The reactivity of the aryl halide is crucial here, with the order of reactivity being I > Br > Cl.[9] Aryl bromides, like our substrate, offer a good balance of reactivity and stability.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The choice of base is critical and can influence reaction rates and yields.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]
Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Reagent and Solvent Preparation
-
This compound: Ensure the purity of the substrate, as impurities can affect catalyst performance.
-
Arylboronic Acid: Use a high-quality boronic acid. These reagents can be prone to decomposition, so it is advisable to use a fresh bottle or one that has been stored properly.[12]
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts can be used. For substrates with potentially coordinating groups like alcohols, ligands that are bulky and electron-rich, such as those from the Buchwald group (e.g., XPhos), are often effective.[13][14] Pd(PPh₃)₄ is also a common choice.[10]
-
Base: An inorganic base is required to facilitate transmetalation. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][15] The choice of base can be solvent-dependent.
-
Solvent: A mixture of an organic solvent and water is frequently used.[7] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[6][15] It is crucial to degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.[12]
General Procedure for Suzuki Coupling
Figure 2: Experimental workflow for Suzuki coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more advanced catalyst system like XPhos Pd G3, 0.5-2 mol%).[12]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[16][17][18]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4-arylphenyl)butan-1-ol.
Data Presentation: Typical Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table summarizes common conditions that can be used as a starting point for the reaction of this compound.
| Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-90 | A classic and often effective system.[15] |
| Pd(dppf)Cl₂ (2-3%) | Na₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | Good for a wide range of substrates.[15] |
| XPhos Pd G3 (1-2%) | K₃PO₄ (2.0) | 2-MeTHF/H₂O | 80-100 | Highly active catalyst, good for challenging couplings.[19] |
| Pd(OAc)₂ (2%) / SPhos (4%) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | Buchwald-Hartwig type conditions, often high yielding.[20] |
Troubleshooting and Considerations for the Hydroxyl Group
While the Suzuki coupling is tolerant of many functional groups, the presence of a free hydroxyl group in this compound warrants some consideration.
-
Low Yield: If the reaction is not proceeding to completion, first ensure that all reagents are pure and the reaction was conducted under strictly anaerobic conditions.[12] Increasing the catalyst loading or switching to a more active catalyst system (e.g., from Pd(PPh₃)₄ to a Buchwald-type catalyst) can be beneficial.[21]
-
Catalyst Deactivation: The hydroxyl group could potentially coordinate to the palladium center, although this is less common with aryl-Pd complexes. If catalyst deactivation is suspected, using a ligand with a larger bite angle or more steric bulk can help prevent this.
-
Side Reactions: A potential side reaction is the dehalogenation of the starting material, where the bromine is replaced by a hydrogen atom. This can sometimes occur if there are sources of hydride in the reaction mixture or if the catalytic cycle is interrupted.[6]
-
Base Incompatibility: While the butanol is relatively robust, very strong bases under harsh conditions could potentially lead to side reactions. However, the commonly used carbonate and phosphate bases are generally compatible.
References
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. reddit.com [reddit.com]
Application Notes and Protocols for the Selective Oxidation of 4-(4-Bromophenyl)butan-1-ol
Introduction: The Synthetic Value of 4-(4-Bromophenyl)butanal
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, pivotal to the construction of complex molecular architectures in the pharmaceutical and agrochemical industries. The target molecule of this guide, 4-(4-bromophenyl)butan-1-ol, serves as a precursor to 4-(4-bromophenyl)butanal. This aldehyde is a valuable synthetic intermediate, featuring a reactive carbonyl group for subsequent elaborations (e.g., Wittig reactions, reductive aminations, aldol condensations) and a brominated aromatic ring, which is primed for cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
The primary challenge in this transformation is to prevent over-oxidation of the initially formed aldehyde to the corresponding carboxylic acid, 4-(4-bromophenyl)butanoic acid. This necessitates the use of mild and selective oxidizing agents. This document provides a comprehensive guide for researchers, detailing several field-proven protocols for the efficient and high-yielding synthesis of 4-(4-bromophenyl)butanal. We will explore the mechanisms, advantages, and practical considerations of four distinct methodologies: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation as a nod to greener chemistry principles.
Comparative Overview of Featured Oxidation Methodologies
The selection of an appropriate oxidation method depends on several factors, including substrate sensitivity, reaction scale, desired purity, and available laboratory equipment. The following table provides a high-level comparison of the protocols detailed in this guide.
| Parameter | PCC Oxidation | Swern Oxidation | Dess-Martin (DMP) Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Pyridinium Chlorochromate | Activated DMSO | Dess-Martin Periodinane | N-Oxoammonium salt (generated in situ) |
| Toxicity/Hazard | Chromium(VI) is toxic and carcinogenic.[1][2] | Malodorous byproduct (DMS).[3][4][5] Gas evolution (CO, CO₂). | Potentially explosive under shock/heat.[6] | Bleach (NaOCl) is corrosive. |
| Reaction Temp. | Room Temperature | Cryogenic (-78 °C) | Room Temperature | 0 °C to Room Temperature |
| Key Advantages | Operationally simple, commercially available reagent.[2][7] | Very mild, high yields, broad functional group tolerance.[3][5] | Mild, neutral pH, simple workup, avoids heavy metals.[1] | "Green" oxidant (air or bleach), catalytic, scalable.[8] |
| Key Disadvantages | Toxic chromium waste, acidic nature, difficult workup.[2] | Requires cryogenic temperatures, stoichiometric base, smelly.[4][5] | Expensive, high molecular weight reagent, shock-sensitive.[6] | Can be substrate-dependent, may require pH control. |
| Typical Workup | Filtration through silica/Celite to remove chromium salts.[2] | Aqueous quench, extraction. Rinsing glassware with bleach is recommended.[3] | Quench with Na₂S₂O₃, extraction. | Aqueous quench, extraction. |
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
Principle and Mechanism
Pyridinium chlorochromate (PCC) is a complex of chromium trioxide, pyridine, and HCl. It is a milder oxidant than many other chromium(VI) reagents and, when used in anhydrous solvents like dichloromethane (DCM), selectively oxidizes primary alcohols to aldehydes.[1][9] The reaction proceeds through the formation of a chromate ester intermediate. A subsequent base-assisted elimination of a proton from the alpha-carbon forms the carbon-oxygen double bond, reducing Cr(VI) to Cr(IV).[10][11] The anhydrous conditions are critical to prevent the hydration of the aldehyde product to a gem-diol, which would be susceptible to further oxidation to a carboxylic acid.[10]
Caption: PCC oxidation of the primary alcohol to the aldehyde.
Detailed Experimental Protocol
This is a representative protocol and should be optimized as needed.
-
Reagent Preparation:
-
This compound (1.00 g, 4.36 mmol, 1.0 equiv)
-
Pyridinium Chlorochromate (PCC) (1.41 g, 6.54 mmol, 1.5 equiv)
-
Celite® or powdered molecular sieves (approx. 2 g)
-
Anhydrous Dichloromethane (DCM) (25 mL)
-
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add PCC and Celite®.
-
Add 15 mL of anhydrous DCM to the flask. The mixture will be a suspension.
-
Dissolve the this compound in 10 mL of anhydrous DCM in a separate flask.
-
-
Procedure:
-
Add the alcohol solution dropwise to the stirring PCC suspension at room temperature over 5-10 minutes.
-
Stir the reaction mixture vigorously at room temperature. The color will darken, and a dark, tarry solid may form.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, dilute the reaction mixture with 25 mL of diethyl ether to precipitate the chromium salts.
-
Prepare a short plug of silica gel or Celite® in a fritted glass funnel and place it over a clean collection flask.
-
Decant the supernatant and pass it through the plug.
-
Wash the dark residue in the reaction flask with two 15 mL portions of diethyl ether, decanting each wash through the plug.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be further purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the pure aldehyde.
-
Causality and Self-Validation
-
Why Celite? The addition of an inert solid like Celite® or molecular sieves is crucial.[2] It adsorbs the reduced chromium byproducts, preventing the formation of a viscous, unmanageable tar and simplifying the filtration process.[2][5]
-
Anhydrous Conditions: The use of anhydrous DCM is essential to prevent the over-oxidation of the aldehyde product to a carboxylic acid.[10][11]
-
Monitoring: Successful oxidation is confirmed by TLC, showing the disappearance of the alcohol spot (lower Rf) and the appearance of the more nonpolar aldehyde spot (higher Rf).
Protocol 2: Swern Oxidation
Principle and Mechanism
The Swern oxidation is a very mild and highly reliable method that uses dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride.[3][4][5] The reaction proceeds through several key steps at cryogenic temperatures (-78 °C). First, DMSO reacts with oxalyl chloride to form the reactive electrophilic species, chloro(dimethyl)sulfonium chloride, with the release of CO and CO₂ gas.[3] The alcohol then adds to this species, forming a key alkoxysulfonium salt. The addition of a hindered organic base, typically triethylamine (Et₃N), deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state.[3] This yields the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[3]
Caption: Swern oxidation converts the alcohol to the aldehyde.
Detailed Experimental Protocol
This is a representative protocol and should be optimized as needed. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation:
-
Oxalyl chloride (0.47 mL, 5.45 mmol, 1.25 equiv)
-
Anhydrous Dichloromethane (DCM) (25 mL)
-
Anhydrous Dimethyl sulfoxide (DMSO) (0.78 mL, 10.9 mmol, 2.5 equiv)
-
This compound (1.00 g, 4.36 mmol, 1.0 equiv) dissolved in 5 mL of anhydrous DCM.
-
Triethylamine (Et₃N) (3.04 mL, 21.8 mmol, 5.0 equiv)
-
-
Reaction Setup:
-
To a dry 100 mL three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 20 mL of anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the oxalyl chloride to the cold DCM via syringe.
-
-
Procedure:
-
To the cold oxalyl chloride solution, add the DMSO dropwise via syringe over 5 minutes. Stir the mixture for 15 minutes at -78 °C. Vigorous gas evolution (CO, CO₂) will be observed.
-
Slowly add the solution of this compound to the activated DMSO mixture dropwise over 10 minutes, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes at -78 °C.
-
Add the triethylamine dropwise over 5 minutes. A thick white precipitate will form.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.
-
-
Workup and Purification:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Causality and Self-Validation
-
Why -78 °C? The activated DMSO intermediate is thermally unstable and can undergo side reactions at higher temperatures.[4] Maintaining the cryogenic temperature is critical for achieving a high yield and clean reaction.
-
Order of Addition: The specific order of reagent addition is crucial for the formation of the correct reactive species. The alcohol must be added only after the DMSO has been activated by oxalyl chloride.
-
Malodorous Byproduct: The characteristic unpleasant smell of dimethyl sulfide is a strong indicator that the reaction has proceeded as expected.[3][4] Glassware should be quenched with bleach to neutralize the odor.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
Principle and Mechanism
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane or DMP), to mildly and selectively oxidize primary alcohols to aldehydes.[1] The reaction is typically performed at room temperature in chlorinated solvents. The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. An intramolecular deprotonation of the alpha-carbon by an acetate ligand facilitates the reductive elimination of the iodine(III) species and acetic acid, yielding the aldehyde product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Application Note & Protocols: A Comparative Guide to the Esterification of 4-(4-Bromophenyl)butan-1-ol
Abstract & Introduction
4-(4-Bromophenyl)butan-1-ol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials. The presence of both a primary alcohol and an aryl bromide moiety offers synthetic handles for diverse molecular elaborations. Esterification of the primary alcohol is a common and critical transformation, yielding esters that can serve as prodrugs, possess unique biological activities, or act as key intermediates for further functionalization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selected, field-proven methods for the esterification of this compound. We will delve into the mechanistic principles, provide detailed, step-by-step protocols, and offer a comparative analysis of four robust methods: the classic Fischer Esterification, the mild Steglich Esterification, the powerful Mitsunobu Reaction, and acylation via Acid Chlorides. The guidance herein is designed to enable rational method selection based on substrate sensitivity, desired scale, and laboratory capabilities.
Core Challenge: Chemoselectivity
The primary synthetic challenge in modifying this compound is achieving chemoselectivity. The target reaction is the esterification of the primary alcohol. However, the aryl bromide is susceptible to certain reaction conditions, particularly those involving strong nucleophiles or organometallic reagents (e.g., in cross-coupling reactions). The methods detailed in this guide have been selected because they are highly effective for ester formation while preserving the integrity of the C-Br bond, a crucial functional group for subsequent reactions like Suzuki or Buchwald-Hartwig couplings.
Comparative Overview of Selected Methods
Choosing the right esterification method is critical for success. The selection depends on the specific carboxylic acid used, the scale of the reaction, and the presence of other functional groups. Below is a high-level comparison of the methods detailed in this document.
| Method | Reaction Conditions | Key Advantages | Key Disadvantages | Best Suited For |
| Fischer Esterification | Acidic (H₂SO₄, TsOH), Heat (Reflux) | Cost-effective, simple reagents, scalable. | Harsh conditions, reversible reaction, not suitable for acid-sensitive substrates. | Large-scale synthesis with simple, robust substrates. |
| Steglich Esterification | Mild (Room Temp), Neutral | Mild conditions, high yields, good for acid/base sensitive substrates. | Stoichiometric urea byproduct can complicate purification; DCC is an allergen.[1][2] | Precious or acid-labile substrates; synthesis of sterically hindered esters.[2] |
| Mitsunobu Reaction | Mild (0 °C to RT), Neutral | Very mild, high functional group tolerance, proceeds with stereochemical inversion (for chiral secondary alcohols).[3][4] | Stoichiometric phosphine oxide byproduct, expensive reagents, requires acidic nucleophile (pKa < 13).[5][6] | Complex, multi-functional molecules and temperature-sensitive substrates. |
| Acid Chloride Acylation | Mild to Moderate (0 °C to RT), Basic (Pyridine, Et₃N) | High-yielding, fast, irreversible reaction. | Acid chloride may be unstable or require separate preparation; generates stoichiometric HCl.[7] | Rapid, high-yield synthesis when the corresponding acyl chloride is available. |
Detailed Methodologies & Protocols
This section provides the foundational principles and step-by-step protocols for each esterification method.
Method 1: Fischer Esterification
Principle & Mechanism: The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process. Protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄) activates it towards nucleophilic attack by the alcohol.[9][10] To drive the equilibrium towards the ester product, a large excess of one reactant (typically the alcohol) is used, and/or the water byproduct is removed as it forms, often using a Dean-Stark apparatus.[8][9][10]
Caption: General workflow for Fischer Esterification.
Protocol: Synthesis of 4-(4-Bromophenyl)butyl acetate
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add this compound (5.0 g, 21.8 mmol, 1.0 equiv).
-
Reagent Addition: Add glacial acetic acid (1.57 g, 26.2 mmol, 1.2 equiv) and toluene (40 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL, ~3.7 mmol, 0.17 equiv) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Caution: CO₂ evolution will occur.
-
Work-up (Extraction): Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Work-up (Washing): Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by silica gel column chromatography (e.g., using a 95:5 Hexane:Ethyl Acetate eluent system) to yield the pure ester.
Method 2: Steglich Esterification
Principle & Mechanism: The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] The reaction proceeds at room temperature and is highly effective for substrates that are sensitive to acidic or basic conditions.[2][11] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, then intercepts this intermediate to form a reactive acylpyridinium species. This species is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[2]
Caption: Simplified mechanism of the Steglich Esterification.
Protocol: Synthesis of 4-(4-Bromophenyl)butyl benzoate
-
Apparatus Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.0 g, 8.73 mmol, 1.0 equiv), benzoic acid (1.17 g, 9.60 mmol, 1.1 equiv), and 4-dimethylaminopyridine (DMAP) (107 mg, 0.87 mmol, 0.1 equiv).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM) (40 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.99 g, 9.60 mmol, 1.1 equiv) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Work-up (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up (Washing): Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Work-up (Drying): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired ester.
Method 3: Mitsunobu Reaction
Principle & Mechanism: The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a wide range of functional groups, including esters, with high efficiency and under exceptionally mild conditions.[3][6] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] PPh₃ and DEAD combine to form a betaine intermediate, which then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile. The alcohol is activated by forming an alkoxyphosphonium salt, a superb leaving group. The carboxylate then displaces this group via an Sₙ2 reaction, forming the ester and triphenylphosphine oxide (TPPO).[3][4]
Caption: Conceptual workflow of the Mitsunobu reaction.
Protocol: Synthesis of 4-(4-Bromophenyl)butyl p-nitrobenzoate
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.36 mmol, 1.0 equiv), p-nitrobenzoic acid (800 mg, 4.79 mmol, 1.1 equiv), and triphenylphosphine (PPh₃) (1.26 g, 4.79 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (25 mL) and stir until all solids are dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethyl azodicarboxylate (DEAD) (0.84 mL, 4.79 mmol, 1.1 equiv) dropwise over 20 minutes. A color change and/or slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up (Concentration): Remove the THF under reduced pressure.
-
Work-up (Purification Start): The primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct. One method is to add diethyl ether to the crude residue, which may cause the TPPO to precipitate. Filter if a solid forms.
-
Purification: Concentrate the filtrate and purify the crude material directly by silica gel column chromatography (e.g., using a gradient eluent from 98:2 to 90:10 Hexane:Ethyl Acetate) to separate the desired ester from the remaining TPPO and hydrazine byproduct.
Quantitative Data Summary
The following table summarizes typical experimental outcomes for the esterification of this compound using the described methods. These values are representative and can vary based on the specific carboxylic acid, reaction scale, and purification efficiency.
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction | Acid Chloride Acylation |
| Typical Yield | 65-85% | 85-95% | 80-95% | >95% |
| Reaction Time | 4-12 hours | 12-18 hours | 4-8 hours | 1-3 hours |
| Temperature | Reflux (e.g., ~110 °C) | 0 °C to Room Temp | 0 °C to Room Temp | 0 °C to Room Temp |
| Key Byproducts | Water | Dicyclohexylurea (DCU) | Triphenylphosphine oxide (TPPO) | HCl (neutralized to salt) |
| Purification Method | Column Chromatography | Filtration then Column Chromatography | Column Chromatography | Aqueous wash then Column Chromatography |
Conclusion and Method Selection
The successful esterification of this compound can be achieved through several reliable methods, each with distinct advantages.
-
For large-scale, cost-effective synthesis where the substrate is robust, Fischer Esterification remains a viable and economical choice.
-
The Steglich Esterification is the method of choice for acid- or base-sensitive carboxylic acids or alcohols , providing excellent yields under exceptionally mild conditions, provided the removal of the DCU byproduct is addressed.
-
The Mitsunobu Reaction offers unparalleled mildness and is ideal for complex, high-value substrates where preserving delicate functional groups is paramount, though reagent cost and byproduct removal are key considerations.
-
Acylation with Acid Chlorides is the most rapid and often highest-yielding method, perfect for situations where the requisite acid chloride is readily available and a stoichiometric amount of base is acceptable.
By understanding the principles and protocols outlined in this note, researchers can confidently select and execute the most appropriate esterification strategy for their specific synthetic goals.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: 4-(4-Bromophenyl)butan-1-ol as a Versatile Precursor for Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-(4-bromophenyl)butan-1-ol. This bifunctional starting material incorporates a terminal alcohol on a flexible butyl chain and an aryl bromide, providing two key reactive sites for the strategic construction of novel oxygen and nitrogen-containing heterocycles. We will explore palladium- and copper-catalyzed intramolecular cyclization strategies, offering in-depth mechanistic insights, validated experimental protocols, and pathways for further diversification. The methodologies described herein are central to building libraries of complex molecules for screening in drug discovery and materials science.[1][]
Introduction: The Strategic Value of this compound
The pursuit of novel molecular architectures with potential therapeutic applications is a cornerstone of modern drug discovery. The strategic selection of starting materials is paramount to this endeavor. This compound is an exemplary building block, offering a unique combination of structural features that enable the efficient synthesis of valuable heterocyclic systems like tetralins, chromanes, and tetrahydroquinolines.
-
The Aryl Bromide Handle: The bromine atom serves as a highly reliable reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is the basis for the cyclization strategies discussed in this guide.
-
The Butan-1-ol Chain: The four-carbon chain terminating in a primary alcohol provides the necessary length and nucleophilicity to facilitate intramolecular ring closure onto the phenyl ring, preferentially forming thermodynamically stable six-membered rings.
This guide will focus on two primary intramolecular cyclization pathways: C-O bond formation to yield oxygen heterocycles and C-N bond formation to generate nitrogen-containing scaffolds.
Synthesis of Oxygen Heterocycles via Intramolecular C-O Coupling
The construction of chromane and tetralin frameworks, which are prevalent in many biologically active compounds, can be achieved through an intramolecular etherification.[3][4][5] The most effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Mechanistic Insight: The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for forming aryl ethers.[6][7][8] While traditionally requiring harsh conditions, modern protocols with appropriate ligands have made this reaction more accessible. The mechanism involves the formation of a copper(I) alkoxide from the butanol chain. This species then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to form the C-O bond and the desired heterocyclic product.
References
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 5. US4760174A - Tetralin derivatives, their preparation and their use - Google Patents [patents.google.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
The Strategic Utility of 4-(4-Bromophenyl)butan-1-ol in the Synthesis of Active Pharmaceutical Ingredients
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-(4-bromophenyl)butan-1-ol as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). The narrative will focus on a strategic, multi-step synthesis of the well-known antidepressant, Citalopram, to illustrate the practical applications and chemical principles involved. Each protocol is designed to be self-validating, with in-depth explanations of the underlying chemical causality.
Introduction: The Untapped Potential of a Versatile Precursor
This compound is a readily available chemical building block that holds significant potential in the synthesis of complex pharmaceutical molecules. Its structure, featuring a primary alcohol for functional group manipulation, a flexible butyl chain, and a brominated aromatic ring ripe for cross-coupling or substitution reactions, makes it an ideal starting material for a variety of synthetic strategies. This guide will delineate a plausible and scientifically sound pathway to leverage this precursor for the synthesis of the selective serotonin reuptake inhibitor (SSRI), Citalopram.
Synthetic Strategy: A Multi-Step Pathway to Citalopram
The overall strategy involves the transformation of this compound into the key intermediate, 5-bromophthalide, which is a well-established precursor in many Citalopram syntheses.[1][2] Subsequently, the bromo- group is converted to a cyano- group, followed by the introduction of the fluorophenyl and dimethylaminopropyl moieties to complete the synthesis of Citalopram.
Caption: A multi-step synthetic workflow from this compound to Citalopram.
Part 1: Synthesis of 5-Bromophthalide Intermediate
This section details the conversion of this compound into the crucial intermediate, 5-bromophthalide.
Step 1.1: Oxidation of this compound to 4-(4-Bromophenyl)butanoic Acid
The initial step involves the oxidation of the primary alcohol to a carboxylic acid. A variety of oxidizing agents can be employed; however, for process scalability and safety, a robust and selective method is preferred.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and ethyl acetate, add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O, 0.01 eq).
-
Add a co-oxidant, such as sodium periodate (NaIO₄, 4.0 eq) or Oxone®, portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-bromophenyl)butanoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Scientific Rationale:
The use of a catalytic amount of a transition metal, such as ruthenium, in conjunction with a stoichiometric amount of a co-oxidant provides an efficient and cost-effective method for the oxidation of primary alcohols to carboxylic acids. The co-oxidant regenerates the active ruthenium species, allowing for a catalytic cycle. This method is often preferred over stoichiometric chromium-based oxidants due to toxicity concerns.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | RuCl₃·xH₂O (cat.), NaIO₄ (or Oxone®) |
| Solvent | Acetone or Acetonitrile/Water/Ethyl Acetate |
| Temperature | Room Temperature |
| Expected Yield | >90% |
| Purification | Recrystallization/Column Chromatography |
Step 1.2: Intramolecular Friedel-Crafts Acylation to a Tetralone Intermediate
The synthesized carboxylic acid undergoes an intramolecular Friedel-Crafts acylation to form a bicyclic tetralone. This ring-closing reaction is a classic method for constructing polycyclic aromatic systems.[3][4]
Protocol:
-
To a flask charged with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), add 4-(4-bromophenyl)butanoic acid (1.0 eq) portion-wise with stirring.[5]
-
Heat the reaction mixture to 80-100 °C for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Extract the resulting aqueous suspension with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tetralone.
-
Purify the product by column chromatography or recrystallization.
Scientific Rationale:
The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the six-membered ring of the tetralone. The use of PPA or MSA as both the solvent and the catalyst is common in these reactions.[3]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Step 1.3: Baeyer-Villiger Oxidation to 5-Bromophthalide
The tetralone intermediate is converted to the corresponding lactone (phthalide) via a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[6][7]
Protocol:
-
Dissolve the tetralone intermediate (1.0 eq) in a suitable solvent, such as dichloromethane or chloroform.
-
Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (1.1-1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 5-bromophthalide by recrystallization or column chromatography.
Scientific Rationale:
The Baeyer-Villiger oxidation proceeds through the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone. The subsequent rearrangement involves the migration of one of the alkyl groups to the adjacent oxygen atom, with the more substituted group generally migrating preferentially. In this case, the aryl group migrates, leading to the formation of the lactone.[6]
| Parameter | Value |
| Starting Material | 7-Bromo-3,4-dihydronaphthalen-1(2H)-one |
| Key Reagents | m-CPBA or Peracetic Acid |
| Solvent | Dichloromethane or Chloroform |
| Temperature | 0 °C to Room Temperature |
| Expected Yield | >80% |
| Purification | Recrystallization/Column Chromatography |
Part 2: Conversion to Citalopram
With 5-bromophthalide in hand, the subsequent steps focus on the introduction of the cyano group and the final elaboration to Citalopram.
Step 2.1: Cyanation of 5-Bromophthalide to 5-Cyanophthalide
The conversion of the aryl bromide to a nitrile is a key transformation in the synthesis of Citalopram.[8] Palladium-catalyzed cyanation reactions are widely used for this purpose due to their high efficiency and functional group tolerance.[9][10][11]
Protocol:
-
In a reaction vessel, combine 5-bromophthalide (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5-0.6 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%), and a solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 120-150 °C for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-cyanophthalide by recrystallization or column chromatography.
Scientific Rationale:
The palladium-catalyzed cyanation proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and cyanide source can significantly impact the reaction efficiency.[12][13]
Step 2.2: Synthesis of Citalopram from 5-Cyanophthalide
The final steps involve a one-pot reaction sequence starting from 5-cyanophthalide, as described in various patents.[14][15] This typically involves a Grignard reaction followed by an alkylation.
Protocol:
-
Prepare a Grignard reagent from 1-bromo-4-fluorobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).
-
In a separate flask, add 5-cyanophthalide to anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the 5-cyanophthalide solution and stir for a period.
-
In a separate vessel, prepare another Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium in anhydrous THF.
-
Add this second Grignard reagent to the reaction mixture from the previous step.
-
After the reaction is complete, quench it carefully with a saturated aqueous solution of ammonium chloride.
-
Work up the reaction mixture by extraction with an organic solvent and subsequent acid-base extractions to isolate the Citalopram base.
-
The Citalopram base can be converted to a pharmaceutically acceptable salt, such as the hydrobromide, by treatment with HBr in a suitable solvent.
Scientific Rationale:
The first Grignard reagent (4-fluorophenylmagnesium bromide) attacks the lactone carbonyl of 5-cyanophthalide, leading to a ring-opened intermediate. The second Grignard reagent (3-(dimethylamino)propylmagnesium chloride) then reacts, and subsequent workup with acid promotes cyclization to form the dihydroisobenzofuran ring system of Citalopram. The final step is the alkylation at the benzylic position.
Caption: Final steps in the synthesis of Citalopram from 5-Cyanophthalide.
Conclusion
This guide has outlined a detailed and scientifically grounded synthetic pathway for the conversion of this compound into the valuable API, Citalopram. By breaking down the synthesis into logical and well-established chemical transformations, we have provided a framework for researchers to explore the utility of this versatile precursor. The protocols and explanations herein are intended to serve as a foundation for further process development and optimization in the field of pharmaceutical synthesis.
References
- 1. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 2. US6812355B2 - Process for the manufacture of citalopram hydrobromide from 5-bromophthalide - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved Formation of Q-Tetralone by Intramolecular | Chegg.com [chegg.com]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 14. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 15. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Derivatization of the Terminal Hydroxyl Group in 4-(4-Bromophenyl)butan-1-ol
An Application Note and Protocol Guide
Abstract
This technical guide provides detailed protocols and expert insights into the chemical derivatization of the primary hydroxyl group in 4-(4-Bromophenyl)butan-1-ol. This compound serves as a versatile building block in medicinal chemistry and materials science, where modification of the hydroxyl moiety is a critical step for modulating physicochemical properties, enabling further coupling reactions, or introducing specific functionalities. We present two robust and widely applicable protocols: the synthesis of an acetate ester via esterification and the formation of a tosylate ester. These methods were selected for their high efficiency, scalability, and the strategic importance of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic molecule of significant interest in multi-step synthesis. Its structure incorporates two key features:
-
A Terminal Primary Alcohol: The hydroxyl (-OH) group is a versatile handle for a wide array of chemical transformations. It can act as a nucleophile, be converted into a good leaving group, or be oxidized to an aldehyde or carboxylic acid.
-
A Brominated Aromatic Ring: The bromo-aryl moiety is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.
The strategic derivatization of the hydroxyl group, while leaving the bromo-aryl group intact for subsequent reactions, is a common requirement in synthetic workflows. The choice of derivative dictates the future reactivity and properties of the molecule. For instance, converting the alcohol to an ester can protect it or introduce a biodegradable linkage, while converting it to a sulfonate ester transforms the hydroxyl into an excellent leaving group for nucleophilic substitution reactions.
This guide provides detailed, validated protocols for two such essential transformations.
Protocol I: Acetylation of this compound via Esterification
Objective: To convert the terminal hydroxyl group into an acetate ester. This transformation is often used as a protecting group strategy or to increase the lipophilicity of a molecule.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine or a tertiary amine, which activates the alcohol and scavenges the acetic acid byproduct.
Experimental Workflow:
Caption: Workflow for the acetylation of this compound.
Detailed Step-by-Step Protocol:
-
Reagent Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. TEA acts as a base to neutralize the acetic acid formed during the reaction.
-
Acylating Agent Addition: Cool the flask to 0 °C using an ice-water bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), water, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure acetate ester.
Quantitative Data Summary:
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| This compound | 229.12 | 1.0 | 4.36 | 1.00 g |
| Acetic Anhydride | 102.09 | 1.2 | 5.23 | 0.49 mL |
| Triethylamine | 101.19 | 1.5 | 6.54 | 0.91 mL |
| Dichloromethane (DCM) | - | - | - | 22 mL |
| Product (Expected) | 271.16 | - | - | ~1.1 g (95% yield) |
Protocol II: Tosylation of this compound
Objective: To convert the hydroxyl group into a p-toluenesulfonate (tosylate) ester. The tosylate group is an excellent leaving group, activating the position for subsequent nucleophilic substitution reactions (e.g., with azides, cyanides, or other nucleophiles).
Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is conducted in the presence of a non-nucleophilic base, typically pyridine, which serves as both the solvent and the acid scavenger for the HCl generated. The resulting tosylate is a highly effective leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong, making the tosylate anion a stable, weak base.
Experimental Workflow:
Caption: Workflow for the tosylation of this compound.
Detailed Step-by-Step Protocol:
-
Reagent Setup: In a flame-dried 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.3 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Maintain the reaction at 0 °C and stir for 4-6 hours. The formation of pyridinium hydrochloride may cause the mixture to become a thick slurry. Monitor the reaction by TLC.
-
Quenching and Precipitation: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. Stir vigorously for 30 minutes. The product should precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold hexanes to remove residual pyridine.
-
Drying and Purification: Dry the solid under high vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Quantitative Data Summary:
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| This compound | 229.12 | 1.0 | 4.36 | 1.00 g |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.3 | 5.67 | 1.08 g |
| Pyridine | 79.10 | - | - | 9 mL |
| Product (Expected) | 383.31 | - | - | ~1.6 g (96% yield) |
Safety and Handling Considerations
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood.
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and moisture-sensitive. Store in a desiccator and handle quickly.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the derivatization of this compound. The conversion to an acetate ester serves as an effective protection or modulation strategy, while tosylation provides a robust method for activating the hydroxyl group for a wide range of nucleophilic substitution reactions. The choice between these, or other, derivatization pathways should be guided by the overall synthetic strategy. These foundational techniques empower chemists to effectively utilize this versatile building block in the development of novel small molecules and materials.
Introduction: The Versatility of 4-(4-Bromophenyl)butan-1-ol in Modern Synthesis
An in-depth guide to the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 4-(4-Bromophenyl)butan-1-ol, tailored for researchers, scientists, and professionals in drug development.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1][2] The significance of these transformations was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3][4] Within the vast landscape of synthetic building blocks, this compound emerges as a particularly valuable substrate. Its bifunctional nature, featuring a reactive aryl bromide handle for cross-coupling and a primary alcohol for subsequent derivatization, makes it an ideal scaffold for constructing diverse molecular architectures in pharmaceutical and materials science.
This guide provides a comprehensive overview of key palladium-catalyzed cross-coupling strategies applicable to this compound, offering detailed mechanistic insights, step-by-step protocols, and expert commentary on experimental design.
Strategic Considerations: The Role of the Hydroxyl Group
A primary consideration when using this compound is the presence of the terminal hydroxyl group. While often viewed as a potential site for unwanted side reactions, this functional group can also be strategically advantageous.
1. The Protecting Group Strategy: In many synthetic contexts, functional groups that can interfere with a primary reaction are temporarily masked using a "protecting group".[5] The hydroxyl group's acidic proton can interfere with strongly basic conditions or organometallic reagents.[6] Common strategies involve converting the alcohol to a silyl ether (e.g., using TBDMSCl) or a tetrahydropyranyl (THP) ether.[7][8] These groups are generally stable under a variety of cross-coupling conditions and can be selectively removed later.[6][8]
2. The Directing Group Strategy: Conversely, a proximate hydroxyl group can act as a directing group, influencing the reactivity and selectivity of the cross-coupling reaction.[9][10] It can coordinate to the palladium center, potentially accelerating the catalytic cycle and influencing regioselectivity in more complex substrates.[11] For a terminal substrate like this compound, this effect may be less pronounced for site-selectivity but can still impact reaction kinetics. Given the added steps and cost associated with protection/deprotection cycles, it is often preferable to attempt the coupling directly, as many modern catalyst systems exhibit high functional group tolerance.[5] The protocols detailed below will primarily focus on the unprotected substrate.
Selecting the Appropriate Cross-Coupling Reaction
The aryl bromide moiety is a versatile coupling partner with a reactivity generally ranked as I > OTf > Br >> Cl.[12] Several powerful palladium-catalyzed reactions can be employed to functionalize this position.
-
Suzuki-Miyaura Coupling: Couples the aryl bromide with an organoboron reagent (boronic acid or ester). It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[12][13] This is often the first choice for C(sp²)-C(sp²) bond formation.
-
Heck Reaction: Forms a C-C bond by coupling the aryl bromide with an alkene.[3][14] This reaction is a powerful tool for synthesizing substituted alkenes, such as stilbenes and cinnamates.[4]
-
Sonogashira Coupling: Joins the aryl bromide with a terminal alkyne, typically using both palladium and copper(I) co-catalysis, although copper-free methods are now common.[15][16][17] It is the premier method for synthesizing aryl alkynes.
-
Buchwald-Hartwig Amination: Creates a C-N bond by coupling the aryl bromide with a primary or secondary amine.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[20]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[21][22]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[13][21]
-
Transmetalation: The organoboron species is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (R') to the palladium(II) center, displacing the bromide.[12][23]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[21]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Data
The following protocols are designed as robust starting points for experimentation. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.[24][25]
General Experimental Workflow
A standardized workflow ensures reproducibility and safety.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 4-(biphenyl-4-yl)butan-1-ol.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄), finely powdered
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst premix: add Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) to anhydrous toluene (approx. 2 mL per mmol of substrate). Stir for 10 minutes at room temperature until a homogeneous solution is formed. The use of bulky, electron-rich phosphine ligands like SPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with less reactive aryl bromides.[26]
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add degassed water (0.2 mL per mL of toluene). The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species required for transmetalation.[27]
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Heck Coupling with Ethyl Acrylate
This protocol details the synthesis of ethyl (E)-3-(4-(4-hydroxybutyl)phenyl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.03 equiv, 3 mol%), and P(o-tol)₃ (0.06 equiv, 6 mol%).
-
Add anhydrous DMF (approx. 3 mL per mmol of substrate) via syringe.
-
Add anhydrous triethylamine (1.5 equiv). The base is required to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[14][28]
-
Add ethyl acrylate (1.2 equiv). Electron-withdrawing groups on the alkene, such as the ester in ethyl acrylate, enhance the reaction rate.[3]
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove palladium black and salts.
-
Wash the filtrate with 1M HCl (aq) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the substituted alkene, typically as the trans (E) isomer.[28]
Comparative Data for Cross-Coupling Reactions
The choice of catalyst, ligand, and base is highly dependent on the coupling partners. The table below provides starting conditions for various coupling reactions with this compound.
| Reaction Type | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki | Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| Heck | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (2) | THF | 60 |
| CuI (1) | ||||||
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu (1.5) | Dioxane | 100 |
Note: These conditions are illustrative and may require optimization.[27][29]
References
- 1. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. byjus.com [byjus.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Mechanism and synthetic application of suzuki reaction | PPTX [slideshare.net]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. alfa-chemistry.com [alfa-chemistry.com]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(4-Bromophenyl)butan-1-ol by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 4-(4-Bromophenyl)butan-1-ol using column chromatography. The information presented here is a synthesis of established protocols and field-proven insights to help you navigate common challenges and achieve high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a solvent system for the column chromatography of this compound?
A: A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC) to screen various solvent mixtures. For a compound like this compound, which has moderate polarity due to the hydroxyl group and the bromophenyl ring, a common initial solvent system to test is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] A typical starting ratio would be in the range of 10-50% ethyl acetate in hexanes.[1][2]
The goal is to find a solvent system that provides a retention factor (Rf) value for the desired compound between 0.2 and 0.4 on the TLC plate.[3] This Rf range generally translates well to column chromatography, allowing for good separation from impurities.
Q2: My crude product contains both non-polar and highly polar impurities. How can I effectively separate them from my target compound?
A: For mixtures with a wide range of polarities, a gradient elution strategy is often more effective than an isocratic (constant solvent composition) one. You would start with a less polar solvent system to elute the non-polar impurities first. Once the non-polar spots have come off the column (as monitored by TLC), you can gradually increase the polarity of the mobile phase to elute your product, this compound. Finally, a highly polar solvent can be used to wash out any remaining highly polar impurities. For example, you could start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration to 30-40%.
Q3: I'm observing significant tailing of my product spot on the TLC plate and in the column fractions. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in chromatography and can be caused by several factors:
-
Compound-Silica Interaction: The hydroxyl group of your alcohol can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Overloading the Column: Applying too much crude material to the column can lead to broad, tailing peaks.
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound, leading to poor elution behavior.
To address tailing, you can try the following:
-
Add a Modifier: Adding a small amount of a slightly more polar or a basic modifier to your eluent can often improve peak shape. For alcohols, adding a small percentage (0.1-1%) of triethylamine or a few drops of acetic acid to the mobile phase can help to cap the active sites on the silica gel and reduce tailing.[1]
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Optimize the Solvent System: Re-evaluate your solvent system using TLC to find a composition that gives a well-defined, symmetrical spot.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Problem 1: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
-
Cause: Your compound may be more polar than anticipated, or it might be interacting very strongly with the silica gel.
-
Solution:
-
Increase Solvent Polarity: Try a more polar solvent system. A common next step is to add methanol to your eluent. Start with a small percentage, such as 5-10% methanol in dichloromethane or ethyl acetate.[1]
-
Use a Modified Eluent: For very polar compounds, a solvent system containing a small amount of ammonium hydroxide in methanol can be effective.[2][4] For example, a stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be used in dichloromethane.[2][4]
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol mixtures), might be a better option.[3][5]
-
Problem 2: The product is coming off the column very slowly and over many fractions (streaking).
-
Cause: This is often due to strong interactions between the analyte and the stationary phase, or a solvent system that is not polar enough to efficiently elute the compound.
-
Solution:
-
Increase Eluent Polarity During the Run: Once your product starts to elute, you can increase the polarity of the mobile phase to speed up its elution and sharpen the peak.[4] For instance, if you started with 20% ethyl acetate in hexanes, you could switch to 30% or 40% ethyl acetate in hexanes after the first few fractions containing your product are collected.
-
Check for Compound Stability: Ensure your compound is stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.[4]
-
Problem 3: The separation between my product and an impurity is poor, even though they have different Rf values on the TLC plate.
-
Cause:
-
Column Overloading: Too much sample will lead to broad bands that overlap.
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation.
-
Sample Application: If the initial band of the sample at the top of the column is not narrow and level, the separation will be compromised.
-
-
Solution:
-
Optimize Loading: Use an appropriate amount of crude material for the size of your column.
-
Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally preferred over "dry packing" for better results.
-
Careful Sample Loading: Dissolve the crude product in a minimal amount of a solvent that is as non-polar as possible while still dissolving the sample.[6] Apply it carefully to the top of the column in a narrow band.[6] Alternatively, "dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can provide a more even starting band.[6]
-
Problem 4: I can't find my compound in any of the fractions.
-
Cause:
-
Compound is Unstable on Silica: The compound may have decomposed on the column.[4]
-
Compound is Colorless and Not UV-Active: If you are relying on visual inspection or a UV lamp and your compound lacks a chromophore, you may not be able to see it.
-
Compound Eluted in the Solvent Front: If the initial solvent system was too polar, the compound may have eluted very quickly with the solvent front.[4]
-
Fractions are Too Dilute: The compound may be present in the fractions but at a concentration too low to be detected by your analytical method (e.g., TLC).[4]
-
-
Solution:
-
Test for Stability: As mentioned before, check the stability of your compound on silica gel using a TLC plate.[4]
-
Use a Staining Agent for TLC: If your compound is not UV-active, use a universal staining agent like potassium permanganate or vanillin to visualize the spots on your TLC plates.
-
Analyze the First Few Fractions: Always collect and analyze the first few fractions that come off the column, even if they appear to be just the eluting solvent.
-
Combine and Concentrate Fractions: If you suspect your compound is present but dilute, combine several fractions that are expected to contain your product and concentrate them before re-analyzing by TLC.[4]
-
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
Objective: To determine the optimal solvent system for the column chromatography of this compound.
Methodology:
-
Prepare several small beakers or TLC developing chambers with different solvent systems. Start with varying ratios of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70, 50:50).
-
Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Place one TLC plate in each of the developing chambers, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf of approximately 0.2-0.4.[3]
Data Summary Table:
| Solvent System (Ethyl Acetate:Hexanes) | Rf of this compound | Observations |
| 10:90 | ~0.1 | Low mobility, may elute slowly from the column. |
| 20:80 | ~0.25 | Good starting point for column chromatography. |
| 30:70 | ~0.4 | May be too polar for good separation from less polar impurities. |
| 50:50 | ~0.6 | Likely too polar, compound may elute too quickly. |
Note: These Rf values are illustrative and will need to be determined experimentally.
Column Chromatography Protocol
Objective: To purify crude this compound using flash column chromatography.
Methodology:
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen starting eluent (e.g., 20% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The final packed silica height should be around 15-20 cm for a standard lab-scale purification.
-
Add a thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level just touches the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent if necessary for solubility.[6]
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.[6]
-
Alternatively, for better separation, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
-
Fraction Analysis:
-
Develop the TLC plates and visualize the spots.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Visualization of Workflow
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common column chromatography issues.
References
Optimizing temperature and reaction time for 4-(4-Bromophenyl)butan-1-ol synthesis
Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)butan-1-ol. This document is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize reaction temperature and time, leading to improved yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The optimal choice depends on available starting materials, scalability, and desired purity. Below are two common and effective strategies:
-
Friedel-Crafts Acylation followed by Reduction: This classic two-step approach involves the acylation of bromobenzene with succinic anhydride, followed by a reduction of the resulting ketoacid.
-
Grignard Reaction: This method utilizes the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with a suitable four-carbon electrophile like γ-butyrolactone.
This guide will address common issues encountered in both pathways, with a focus on optimizing temperature and reaction time.
Troubleshooting Guide
Scenario 1: Low Yield in Friedel-Crafts Acylation
Question: I am performing a Friedel-Crafts acylation of bromobenzene with succinic anhydride using AlCl₃ as a catalyst, but my yield of the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid, is consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Friedel-Crafts acylations are a common issue. Several factors related to temperature and reaction time can be the cause.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature:
-
Cause: The Friedel-Crafts acylation is typically exothermic. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions such as polysubstitution or decomposition of the product.
-
Solution: The reaction of bromobenzene with succinic anhydride generally requires moderate heating. Start with a reaction temperature of around 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, you can incrementally increase the temperature, but avoid exceeding 100 °C to minimize side product formation.
-
-
Insufficient Reaction Time:
-
Cause: Acylation of a deactivated ring like bromobenzene can be slow. It's possible the reaction has not been allowed to proceed to completion.
-
Solution: Monitor the reaction over time. Take aliquots at regular intervals (e.g., every hour) and analyze them by TLC. Continue the reaction until the starting material (bromobenzene) is no longer visible. A typical reaction time can range from 3 to 6 hours.[1]
-
-
Catalyst Deactivation:
-
Cause: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture. This is a common reason for failed or low-yielding reactions.
-
Solution: Ensure that your bromobenzene, succinic anhydride, and solvent are anhydrous. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of AlCl₃ or a freshly sublimed portion for best results.
-
Experimental Protocol: Optimization of Friedel-Crafts Acylation
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous bromobenzene and aluminum chloride (1.1 equivalents) to the flask.
-
Slowly add a solution of succinic anhydride in an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane) via the dropping funnel.
-
Heat the reaction mixture to the desired temperature (start with 60 °C) and monitor by TLC.
-
Adjust the temperature and reaction time based on the TLC analysis until the reaction is complete.
Scenario 2: Incomplete Reduction of the Ketoacid
Question: I have successfully synthesized 4-(4-bromophenyl)-4-oxobutanoic acid, but I am struggling with the subsequent reduction step to obtain this compound. My product is a mixture of the starting material, the desired product, and a partially reduced intermediate.
Answer:
The reduction of both a ketone and a carboxylic acid requires a powerful reducing agent. The choice of reducing agent and the reaction conditions are critical. A Clemmensen or Wolff-Kishner reduction is typically used to reduce the ketone, followed by reduction of the carboxylic acid. Alternatively, a one-pot reduction of both functionalities can be attempted.
Possible Causes & Solutions:
-
Inappropriate Reducing Agent:
-
Cause: Sodium borohydride (NaBH₄) is not strong enough to reduce the carboxylic acid. A stronger reducing agent is necessary.
-
Solution: Use a more potent reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF). LiAlH₄ is highly effective but requires strictly anhydrous conditions and careful handling.
-
-
Suboptimal Temperature Control:
-
Cause: Reductions with LiAlH₄ are highly exothermic. If the addition of the ketoacid is too fast or the reaction is not adequately cooled, side reactions can occur. The initial reaction should be kept cool, and then gentle refluxing may be required to drive the reaction to completion.
-
Solution: Dissolve the 4-(4-bromophenyl)-4-oxobutanoic acid in an anhydrous ether like THF and add it dropwise to a cooled (0 °C) suspension of LiAlH₄ in THF. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a few hours to ensure complete reduction.
-
-
Insufficient Reaction Time:
-
Cause: The reduction of both functional groups may require an extended period.
-
Solution: Monitor the reaction by TLC. The reaction is complete when the starting material is no longer observed. This can take anywhere from 4 to 24 hours.
-
Data Summary: Reduction Conditions
| Reducing Agent | Temperature | Typical Reaction Time | Comments |
| LiAlH₄ | 0 °C to reflux | 4-12 hours | Highly effective, but requires stringent anhydrous conditions. |
| BH₃·THF | 0 °C to reflux | 6-24 hours | Milder than LiAlH₄, good selectivity. |
Scenario 3: Low Yield in Grignard Reaction with γ-Butyrolactone
Question: I am attempting to synthesize this compound by reacting 4-bromophenylmagnesium bromide with γ-butyrolactone, but the yield is poor. What could be going wrong?
Answer:
The Grignard reaction with lactones can be complex. The initial addition of the Grignard reagent opens the lactone to form a ketone, which can then react with a second equivalent of the Grignard reagent.
Possible Causes & Solutions:
-
Formation of a Di-addition Product:
-
Cause: The initially formed ketone is more reactive than the starting lactone, leading to a second addition of the Grignard reagent.
-
Solution: This reaction is best performed at low temperatures to control the reactivity. Add the γ-butyrolactone to the Grignard reagent at -78 °C (dry ice/acetone bath). This favors the formation of the initial addition product and minimizes the double addition.
-
-
Grignard Reagent Degradation:
-
Cause: Grignard reagents are sensitive to moisture and air. Exposure to either will quench the reagent and lower the effective concentration.
-
Solution: Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. Use anhydrous solvents.
-
-
Slow Reaction at Low Temperature:
-
Cause: While low temperatures are necessary to control selectivity, they also slow down the reaction rate.
-
Solution: After the slow addition of γ-butyrolactone at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. Monitor by TLC.
-
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the Grignard reagent, 4-bromophenylmagnesium bromide?
A1: The formation of the Grignard reagent is an exothermic process. It is typically initiated at room temperature. If the reaction is sluggish, gentle heating (to about 40-50 °C) can be applied to start it. Once initiated, the reaction should be maintained at a gentle reflux by the heat of the reaction itself or with minimal external heating.
Q2: How can I be sure my Grignard reagent has formed successfully before proceeding?
A2: A successful Grignard formation is often indicated by a change in the appearance of the reaction mixture (e.g., becoming cloudy and greyish) and the disappearance of the magnesium turnings. For a more quantitative assessment, you can take a small aliquot, quench it with a known amount of iodine, and then back-titrate the excess iodine.
Q3: In the Friedel-Crafts route, what are the common side products, and how can they be minimized?
A3: A common side product is the ortho-acylated isomer. The para-isomer is generally favored due to sterics, but the ortho-isomer can still form. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve the para-selectivity. Another potential side reaction is di-acylation, which can be minimized by using a modest excess of bromobenzene relative to succinic anhydride.
Q4: Can I use other catalysts for the Friedel-Crafts acylation besides AlCl₃?
A4: Yes, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can be used.[2] The optimal catalyst and conditions would need to be determined experimentally. For instance, some zeolites may offer higher selectivity for the para-product due to shape-selective catalysis.[2]
Q5: What is a suitable work-up procedure for the LiAlH₄ reduction?
A5: A Fieser work-up is a common and safe method. After the reaction is complete and cooled in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure should result in a granular precipitate that is easily filtered off.
Troubleshooting Decision Tree
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-(4-Bromophenyl)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions involving 4-(4-Bromophenyl)butan-1-ol. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve challenges in your own research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the initial, most common questions that arise when a Suzuki coupling with this compound fails.
Q1: My reaction shows no conversion of the starting material. What's the first thing I should check?
A1: The most immediate factors to verify are the integrity of your reagents and the reaction setup. Ensure your palladium catalyst is active; Pd(0) sources can degrade over time. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be failing.[1] Also, confirm that your solvent and base were properly degassed to remove oxygen, which can lead to catalyst deactivation and undesirable side reactions like boronic acid homocoupling.[2]
Q2: I'm observing significant amounts of a homocoupled biphenyl product from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][2] This occurs when two boronic acid molecules couple with each other. To mitigate this, rigorous degassing of your reaction mixture (solvents, water, and reagents) is critical. You can achieve this by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using several freeze-pump-thaw cycles.[3] Using a Pd(0) catalyst source directly can also minimize the presence of Pd(II) that might initiate this side reaction.[3]
Q3: I'm seeing a significant amount of debrominated starting material, 4-phenylbutan-1-ol. What is causing this side reaction?
A3: The formation of the debrominated product, also known as hydrodehalogenation or protodeboronation, is another common side reaction.[1][4] It can occur when the palladium intermediate, after oxidative addition, reacts with a hydride source in the mixture instead of the boronic acid.[1] Alcoholic solvents or certain bases can act as hydride donors.[1] To address this, you might consider switching to a non-alcoholic solvent or using a different base.
Q4: Could the free hydroxyl group on my substrate, this compound, be interfering with the reaction?
A4: Yes, the free hydroxyl group can potentially interfere. While Suzuki couplings are known for their functional group tolerance, acidic protons, like that of an alcohol, can react with strong bases. This can affect the stoichiometry of the base available for the catalytic cycle. In some cases, the alkoxide formed could coordinate to the palladium center, potentially altering the catalyst's activity. While protection of the alcohol is an option, it adds extra synthetic steps. Often, careful selection of a milder base can circumvent this issue.[3][5]
Section 2: Systematic Troubleshooting Guide
When initial checks don't resolve the issue, a more systematic approach is necessary. This guide will walk you through a logical workflow to diagnose and solve the problem.
Step 1: Evaluate the Core Components of the Reaction
The Suzuki-Miyaura coupling is a complex catalytic process with several key players.[6] A failure in any one of these can lead to a failed reaction.
The Catalytic Cycle: A Quick Review
Understanding the catalytic cycle is fundamental to troubleshooting. The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting your failed reaction.
Caption: A systematic workflow for troubleshooting a failed Suzuki coupling.
Step 2: Parameter Screening
If reagent quality is confirmed, the next step is to systematically screen the reaction parameters.
Ligand Selection
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For an electron-rich aryl bromide like this compound, a more electron-rich and bulky phosphine ligand may be required to promote the oxidative addition step.[9][10]
| Ligand Type | Examples | Rationale for Use |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard, good starting point. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Electron-rich and bulky, excellent for challenging substrates, including heteroaryl halides.[11][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors, can be very effective for less reactive aryl chlorides, and may also be beneficial for some aryl bromides.[13] |
Base Selection
The choice of base is critical for activating the boronic acid.[5] The presence of the free hydroxyl group on your substrate suggests that a moderately strong, but not overly harsh, base would be ideal to avoid deprotonation of the alcohol and other side reactions.
| Base | Common Solvent System | Key Considerations |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Toluene/H₂O, Dioxane/H₂O | Generally effective and widely used. Cs₂CO₃ is more soluble in organic solvents and can be more effective for difficult couplings.[5] |
| Phosphates (K₃PO₄) | Toluene, Dioxane | Often used in anhydrous or nearly anhydrous conditions. Can be effective when protodeboronation is an issue.[3][5] |
| Fluorides (KF, CsF) | THF, Dioxane | Milder bases, can be useful when base-sensitive functional groups are present.[13] |
| Hydroxides (NaOH, KOH) | Toluene/H₂O, Alcohols | Stronger bases, may cause side reactions with the hydroxyl group. Use with caution.[5] |
Solvent System
The solvent system must be capable of dissolving the reagents to some extent and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[14][15]
| Solvent System | Characteristics |
| Toluene/Water | Common biphasic system, good for a wide range of substrates. |
| Dioxane/Water | Another common choice, dioxane is a good solvent for many organic compounds. |
| DMF or DMAc | Polar aprotic solvents, can be useful for poorly soluble substrates.[16] |
| 2-MeTHF/Water | A greener alternative to THF and dioxane.[3] |
Section 3: Experimental Protocol - A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound. It is intended to be a baseline from which you can make systematic changes based on the troubleshooting guide above.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This guide provides a comprehensive framework for systematically troubleshooting failed Suzuki coupling reactions with this compound. By understanding the underlying principles and methodically evaluating each component of the reaction, you can significantly increase your chances of success.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Bromophenyl)butan-1-ol
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of impurities from 4-(4-Bromophenyl)butan-1-ol. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a valuable building block in organic synthesis. However, its preparation, whether through Grignard reaction or Friedel-Crafts acylation followed by reduction, can introduce a variety of impurities. The successful isolation of the pure compound is critical for the reliability and reproducibility of subsequent experimental work. This guide will address common purification issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed.
-
Grignard Route Impurities: If you synthesized this compound via the reaction of 4-bromophenylmagnesium bromide with a suitable electrophile (e.g., opening of tetrahydrofuran), the most common byproduct is biphenyl . This arises from the coupling of the Grignard reagent with unreacted bromobenzene (Wurtz coupling)[1][2]. You may also have unreacted starting materials.
-
Friedel-Crafts Acylation/Reduction Route Impurities: A common alternative involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride to form 4-(4-bromophenyl)-4-oxobutanoic acid, followed by reduction. Potential impurities from this route include:
-
Isomeric acylation products: Primarily the ortho-substituted isomer, though the para-isomer is generally favored[3].
-
Incomplete reduction products: If the keto-acid intermediate is not fully reduced, you may have residual 4-(4-bromophenyl)-4-oxobutanoic acid or partially reduced intermediates.
-
Byproducts from the reducing agent: Depending on the reduction method used (e.g., Clemmensen or Wolff-Kishner), specific byproducts may be generated[4][5].
-
Q2: I have a crude sample of this compound. What is the best general approach to purification?
For most common impurities, a two-step approach is recommended:
-
Initial Purification by Column Chromatography: This is highly effective for separating the desired product from both more polar and less polar impurities.
-
Final Purification by Recrystallization: This step will further enhance the purity and provide the final product in a crystalline form, which is often desirable for storage and handling.
Q3: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. A good target Rf value for your product is between 0.2 and 0.4[6].
-
Recommended Starting Solvent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. Based on the purification of a similar compound, 4-(4-bromophenyl)butanoic acid, a starting eluent of Ethyl Acetate/Hexane (1:3 v/v) is a reasonable choice[7].
-
TLC Analysis: Before running a column, perform TLC analysis with different ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find the optimal separation.
Q4: What is a good solvent or solvent system for the recrystallization of this compound?
The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Single Solvent Systems: Given the structure of this compound (an aromatic alcohol), you can test solvents like ethanol, isopropanol, or toluene.
-
Mixed Solvent Systems: Often, a mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is less soluble (the "bad" solvent), provides the best results. Common combinations to try include:
To perform a mixed-solvent recrystallization, dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Reheat to get a clear solution, and then allow it to cool slowly.
Troubleshooting Guide
Column Chromatography Issues
Problem 1: My compound is not separating from a non-polar impurity (e.g., biphenyl).
-
Causality: Biphenyl is significantly less polar than this compound. If they are co-eluting, your solvent system is likely too polar, causing both compounds to move too quickly down the column.
-
Solution:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. Try a gradient elution, starting with a very non-polar solvent (e.g., 100% hexane) to first elute the biphenyl, and then gradually increase the polarity to elute your product.
-
Pre-Column Wash: For significant biphenyl contamination from a Grignard reaction, you can perform a preliminary purification. Dissolve the crude product in a minimal amount of a solvent in which your product is soluble but biphenyl is highly soluble (like hot petroleum ether or hexane). Cool the solution to precipitate your more polar product, while the biphenyl remains in the mother liquor[8][9].
-
Problem 2: My product is eluting as a broad band or "tailing" on the column.
-
Causality: Tailing is often caused by strong interactions between the analyte and the stationary phase (silica gel). The hydroxyl group in your compound can interact strongly with the silanol groups on the silica surface.
-
Solution:
-
Optimize Solvent System: A slight increase in the polarity of the eluent can sometimes improve peak shape.
-
Add a Modifier: Adding a small amount of a more polar solvent like methanol (e.g., 0.5-1%) to your eluent can help to block the active sites on the silica gel and reduce tailing.
-
Check for Column Overloading: Tailing can also be a sign that you have loaded too much sample onto the column. As a general rule, use 20-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.
-
Problem 3: My compound is not eluting from the column, even with a high concentration of polar solvent.
-
Causality: Your compound is too strongly adsorbed to the silica gel. This can happen if the compound is very polar or if it is reacting with the silica.
-
Solution:
-
Increase Solvent Polarity Further: Switch to a more polar solvent system, such as methanol in dichloromethane. A common system for very polar compounds is 5-10% methanol in dichloromethane.
-
Use a Different Stationary Phase: If your compound is acid-sensitive and may be decomposing on the silica gel, consider using a different stationary phase like alumina (neutral or basic).
-
Recrystallization Issues
Problem 4: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common with impure samples.
-
Solution:
-
Increase the Amount of Solvent: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool more slowly.
-
Change the Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is less soluble at high temperatures.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Problem 5: No crystals form, even after cooling in an ice bath.
-
Causality: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.
-
For Mixed Solvents: If you are using a mixed solvent system, you may need to add more of the "bad" solvent to decrease the overall solubility.
-
Problem 6: The yield from recrystallization is very low.
-
Causality:
-
Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
-
The compound is too soluble in the chosen cold solvent.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly and then in an ice bath to maximize crystal formation.
-
Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
-
Experimental Protocols
TLC Analysis Protocol
-
Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark starting points for your crude sample and a co-spot (if you have a pure standard).
-
Spot the Plate: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 20% ethyl acetate in hexane). The solvent level should be below the starting line. Cover the chamber and allow the solvent to rise up the plate.
-
Visualize: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate for compounds that are not UV-active.
Column Chromatography Protocol
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in your initial, non-polar eluent. Pour the slurry into the column, allowing the solvent to drain while tapping the column to ensure even packing.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica bed.
-
Elute the Column: Begin eluting with your chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude solid and a small amount of your chosen recrystallization solvent. Heat the mixture to boiling while stirring.
-
Add Solvent Portion-wise: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and then dry them under vacuum.
Visualization of Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Solved 4. Biphenyl is listed as the primary byproduct of | Chegg.com [chegg.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. US20150225324A1 - Butanol purification - Google Patents [patents.google.com]
- 6. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]
- 7. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. cerritos.edu [cerritos.edu]
- 9. m.youtube.com [m.youtube.com]
Preventing the formation of byproducts in 4-(4-Bromophenyl)butan-1-ol reactions
Welcome to the technical support center for reactions involving 4-(4-bromophenyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the chemical modification of this versatile building block. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format, moving from general concerns to reaction-specific issues. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
General Considerations
Question 1: I am seeing a complex mixture of products in my reaction with this compound. What are the most common reactive sites on this molecule?
Answer: this compound has two primary reactive sites: the aryl bromide and the primary alcohol. The aryl bromide is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, and it can also be converted into other functional groups like ethers. The interplay between these two functional groups is a key consideration in designing your synthetic strategy.
Additionally, the acidic proton of the hydroxyl group can interfere with certain reactions, particularly those involving strong bases or organometallic reagents like Grignard reagents. This often necessitates the use of a protecting group for the alcohol.
Troubleshooting Guide by Reaction Type
This section provides detailed troubleshooting for specific reactions, focusing on the prevention of common byproducts.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. However, these reactions are often plagued by side reactions that can complicate purification and reduce yields.
Question 2: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing significant amounts of a homocoupled biphenyl byproduct derived from my boronic acid. How can I prevent this?
Answer: The homocoupling of boronic acids is a common byproduct in Suzuki reactions and is often promoted by the presence of oxygen.[1][2] This side reaction is thought to proceed through a Pd(II)-mediated pathway.[1][3]
Core Directive: Rigorous Exclusion of Oxygen
The most critical factor in suppressing boronic acid homocoupling is the thorough deoxygenation of your reaction mixture.
Troubleshooting Protocol: Minimizing Homocoupling
-
Solvent Degassing: Before adding any reagents, thoroughly degas your solvent. This can be achieved by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Use glassware that has been oven-dried to remove adsorbed water.
-
Reagent Handling: Ensure your boronic acid and other solid reagents are dry and handled under an inert atmosphere as much as possible.
-
Palladium Source: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that is readily reduced to Pd(0) in situ.
Further Optimization:
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of Pd(II) species without interfering with the main catalytic cycle.[1]
-
Ligand Choice: The choice of phosphine ligand can also influence the rate of homocoupling versus the desired cross-coupling.
Table 1: Effect of Reaction Conditions on Homocoupling in Suzuki Reactions
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling | Rationale |
| Atmosphere | Presence of Oxygen | Rigorous Inert Atmosphere (N₂ or Ar) | Oxygen can promote the formation of Pd(II) species that lead to homocoupling.[1][2] |
| Palladium Source | High concentration of Pd(II) | Use of Pd(0) or efficient pre-catalysts | Homocoupling is often mediated by Pd(II) complexes.[1][3] |
| Additives | None | Mild reducing agents (e.g., potassium formate) | Can reduce residual Pd(II) to the active Pd(0) state.[1] |
Question 3: In my Buchwald-Hartwig amination of this compound, I am getting a significant amount of 4-phenylbutan-1-ol (the hydrodehalogenation product). What causes this and how can I avoid it?
Answer: Hydrodehalogenation (or reductive dehalogenation) is a common side reaction in Buchwald-Hartwig aminations. It occurs when the aryl halide is reduced to the corresponding arene. This can happen through a competitive pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[4]
Core Directive: Judicious Choice of Ligand and Base
The selection of the appropriate phosphine ligand and base is crucial to minimizing hydrodehalogenation.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos have been shown to be effective in minimizing reductive dehalogenation by promoting the desired C-N bond formation.[4][5]
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. While strong bases are necessary, using a base like Cs₂CO₃ or K₃PO₄ can sometimes be milder than alkoxides and reduce the incidence of hydrodehalogenation.
-
Solvent: Ensure you are using a dry, aprotic solvent. Protic impurities can be a source of hydride.
-
Water Content: While some aqueous Buchwald-Hartwig protocols exist, uncontrolled water can contribute to hydrodehalogenation. If not following a specific aqueous protocol, ensure your reagents and solvent are anhydrous.
Diagram 1: Competing Pathways in Buchwald-Hartwig Amination
Caption: Competing pathways in Buchwald-Hartwig amination.
Oxidation of the Primary Alcohol
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid. Controlling the extent of oxidation is key to obtaining the desired product.
Question 4: I want to synthesize 4-(4-bromophenyl)butanal, but my oxidation of this compound always proceeds to the carboxylic acid. How can I stop the reaction at the aldehyde stage?
Answer: Over-oxidation to the carboxylic acid is a common challenge when oxidizing primary alcohols. This occurs because the intermediate aldehyde is often more susceptible to oxidation than the starting alcohol.[6] To selectively obtain the aldehyde, you need to use either a mild, selective oxidizing agent or carefully control the reaction conditions with a stronger oxidant.[6][7]
Core Directive: Employ Mild Oxidation Conditions
The Swern oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes with minimal over-oxidation.[8][9][10]
Experimental Protocol: Swern Oxidation of this compound
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride (1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Addition of Base: Slowly add triethylamine (TEA, 5.0 eq.) to the mixture. The reaction is often exothermic, so control the addition rate to keep the temperature below -60 °C. After the addition is complete, stir for an additional 15 minutes at -78 °C.
-
Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography.
Alternative Mild Oxidants:
-
Pyridinium chlorochromate (PCC): A common and effective reagent for the selective oxidation of primary alcohols to aldehydes.[6]
-
Dess-Martin periodinane (DMP): Another mild and selective oxidant that works well for this transformation.
Table 2: Comparison of Oxidation Conditions for Primary Alcohols
| Oxidizing Agent/Method | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, (COCl)₂, TEA, DCM, -78 °C | High selectivity for aldehyde, mild conditions.[8][9][10] | Requires low temperatures, produces foul-smelling dimethyl sulfide.[9][11] |
| PCC | DCM, room temperature | Simple setup, good selectivity.[6] | Chromium reagent, can be toxic. |
| Acidified Dichromate | K₂Cr₂O₇, H₂SO₄, heat | Inexpensive | Strong oxidant, prone to over-oxidation.[12][13] |
Grignard Reagent Formation and Subsequent Reactions
The bifunctional nature of this compound presents a challenge for Grignard reagent formation.
Question 5: I am trying to form a Grignard reagent from this compound to react with a ketone, but the reaction is not working. What is the problem?
Answer: The primary issue is the presence of the acidic hydroxyl proton. Grignard reagents are extremely strong bases and will be quenched by the alcohol before they can be formed or react with another electrophile.[14][15] To successfully form the Grignard reagent, you must first "protect" the alcohol functional group.[15][16]
Core Directive: Protection of the Hydroxyl Group
Silyl ethers are excellent protecting groups for alcohols as they are stable to Grignard reagents and can be easily removed under mild conditions.[17][18][19]
Experimental Protocol: Silyl Ether Protection of this compound
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude silyl ether can be purified by flash chromatography.
Once the alcohol is protected, you can proceed with the Grignard reagent formation by reacting the protected compound with magnesium turnings in anhydrous diethyl ether or THF.
Diagram 2: Strategy for Grignard Reaction with this compound
Caption: Synthetic route for utilizing the Grignard reaction.
Etherification Reactions
The Mitsunobu reaction is a common method for converting alcohols to ethers with inversion of stereochemistry.
Question 6: I am performing a Mitsunobu reaction to form an ether from this compound and a phenolic nucleophile, but my yield is low and purification is difficult due to byproducts. How can I improve this?
Answer: The Mitsunobu reaction is known for generating stoichiometric amounts of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[20][21] These byproducts can often co-elute with the desired product, making purification challenging. Low yields can also result from side reactions, especially if the nucleophile is not sufficiently acidic.[22][23]
Core Directive: Optimize Reagent Choice and Purification Strategy
Using modified reagents and a well-planned workup can significantly improve the outcome of a Mitsunobu reaction.
Troubleshooting Protocol: Improving Mitsunobu Reactions
-
Reagent Purity: Ensure your triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are pure. PPh₃ can oxidize over time.
-
Order of Addition: Typically, the alcohol, nucleophile, and PPh₃ are mixed first, and the azodicarboxylate is added slowly at 0 °C.[22] This can help to minimize side reactions.
-
Byproduct Removal:
-
Crystallization: TPPO can sometimes be removed by crystallization from a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture.
-
Polymer-supported Reagents: Using a polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide byproduct by filtration.[21][24]
-
-
Alternative Reagents: Consider using di-(4-chlorobenzyl)azodicarboxylate (DCAD) instead of DEAD. The resulting hydrazine byproduct is easily removed by filtration.[22]
Diagram 3: Byproduct Formation in the Mitsunobu Reaction
Caption: Products and byproducts of the Mitsunobu reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. gauthmath.com [gauthmath.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 12. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Show how you would use a protecting group to convert 4-bromobutan... | Study Prep in Pearson+ [pearson.com]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. zmsilane.com [zmsilane.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 23. Mitsunobu Reaction [organic-chemistry.org]
- 24. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Bromophenyl)butan-1-ol
Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance for the successful scale-up of this important chemical intermediate. The information presented here is structured to address specific challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles.
Introduction: Synthetic Strategies and Scale-Up Considerations
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its synthesis can be approached through several routes, with the most common being Grignard reactions and Suzuki-Miyaura cross-coupling reactions. While both are powerful methods for carbon-carbon bond formation, they present unique challenges, especially when transitioning from bench-scale to larger-scale production.[2][3]
This guide will focus on troubleshooting these two primary synthetic pathways. We will explore common pitfalls, from reagent preparation to reaction work-up and purification, providing you with the knowledge to optimize your synthesis for yield, purity, and scalability.
Section 1: Grignard-Based Synthesis of this compound
The Grignard reaction is a robust method for forming carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophile.[4] In the context of synthesizing this compound, a common approach involves the reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable four-carbon electrophile. A primary challenge with this method is the presence of the hydroxyl group, which is incompatible with the highly basic Grignard reagent.[5] Therefore, a protecting group strategy is often necessary.
A plausible Grignard route would involve the reaction of 4-bromophenylmagnesium bromide with a protected 4-halobutanol, such as 4-bromobutoxy-tetrahydro-pyran, followed by deprotection.
Experimental Workflow: Grignard-Based Synthesis
Caption: Grignard synthesis workflow for this compound.
Troubleshooting Guide & FAQs: Grignard Synthesis
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I fix this?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary culprit is often the presence of moisture or an oxide layer on the magnesium turnings.[6]
-
Moisture: Grignard reagents are extremely sensitive to protic sources, including water.[7] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents, and THF can be a better choice for stabilizing the Grignard reagent.[8]
-
Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer that prevents the reaction with the alkyl halide.[6]
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine is a common method. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. You should wait for the characteristic brown color of the iodine to disappear before adding your alkyl halide.[8] The use of 1,2-dibromoethane is another effective method; it reacts with the magnesium to form ethylene gas and magnesium bromide, activating the surface.
-
Q2: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?
A2: A color change to gray or light brown is typical for a successful Grignard reagent formation.[9] However, a very dark brown or black color can indicate side reactions or decomposition.[8][9]
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the starting alkyl halide, leading to a homocoupled product (e.g., biphenyl derivatives from an aryl halide).[8][9] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Impurities: Impurities in the magnesium or the halide can catalyze decomposition. Using high-purity reagents is crucial for a clean reaction.
Q3: I'm experiencing low yields of the desired alcohol and recovering a significant amount of my starting ketone/aldehyde equivalent. What's happening?
A3: This is often due to either enolization of the carbonyl compound or an inaccurate determination of the Grignard reagent concentration.[9]
-
Enolization: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, the Grignard can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[4] Upon workup, this regenerates the starting ketone. Using a less hindered Grignard reagent or ensuring a low reaction temperature can mitigate this.
-
Inaccurate Stoichiometry: It is critical to know the concentration of your Grignard reagent before adding it to the electrophile. Titration of the Grignard reagent (e.g., against a solution of iodine) is a necessary step for reproducible results, especially on a larger scale.[9][10]
Q4: Can I use 4-bromobutan-1-ol directly to form a Grignard reagent?
A4: No, this is not feasible. The acidic proton of the hydroxyl group will react with and quench the Grignard reagent as it forms.[5] The hydroxyl group must be protected before attempting to form the Grignard reagent. Common protecting groups for alcohols that are stable to Grignard conditions include tetrahydropyranyl (THP) and silyl ethers (e.g., TBDMS).
Section 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[11] For the synthesis of this compound, this could involve the coupling of 4-bromophenylboronic acid with a suitable 4-carbon chain containing a leaving group and a terminal alcohol.
A potential route would be the coupling of (4-bromophenyl)boronic acid with a protected 4-halobutanol.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
Troubleshooting Guide & FAQs: Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki coupling reaction is sluggish or gives a low yield. What factors should I investigate?
A1: The success of a Suzuki coupling hinges on several critical parameters: the catalyst system, base, solvent, and the exclusion of oxygen.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For aryl bromides, common catalysts include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or more electron-rich and bulky ligands like SPhos or XPhos, which can improve catalytic activity.
-
Base Selection: The base plays a key role in the transmetalation step.[11] Common bases include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent, and sometimes an aqueous solution of the base is required. For base-sensitive substrates, using a milder base like KF can be beneficial.[12]
-
Solvent System: A variety of solvents can be used, often in biphasic mixtures with water, such as toluene, dioxane, or DMF.[12] The solubility of the reactants and the catalyst in the chosen solvent system is important for efficient reaction.
-
Oxygen Exclusion: Palladium(0) catalysts are sensitive to oxidation. It is essential to thoroughly degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent or by freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the reaction. Incomplete degassing can lead to catalyst deactivation and the formation of homocoupled byproducts.[13]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[13]
-
Rigorous Degassing: As mentioned above, ensuring the reaction is free of oxygen is the most critical step to prevent homocoupling.
-
Pre-catalyst vs. Active Catalyst: Using a Pd(0) pre-catalyst like Pd(PPh₃)₄ can sometimes be advantageous over generating the active Pd(0) species in situ from a Pd(II) source, as the latter can be more prone to side reactions if the reduction is not efficient.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the desired cross-coupling reaction to completion and minimize side reactions.
Q3: My product is difficult to purify from the catalyst residues and byproducts. What are some effective purification strategies?
A3: Purification of Suzuki coupling products can be challenging due to the presence of palladium residues and boronic acid-derived impurities.
-
Filtration through Celite/Silica: After the work-up, filtering the crude product through a plug of Celite or silica gel can help to remove a significant portion of the palladium catalyst.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A well-chosen solvent system is key to achieving good separation. Monitoring the fractions by TLC is essential.[14]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method, especially on a larger scale, as it can be more cost-effective and efficient than chromatography.[15]
Section 3: General Scale-Up Challenges and Best Practices
Scaling up a synthesis from the lab bench to a pilot plant or manufacturing facility introduces a new set of challenges that are not always apparent at a smaller scale.[2][3]
| Parameter | Bench Scale (grams) | Scale-Up (kilograms) | Key Considerations |
| Heat Transfer | Efficient heat dissipation | Slower heating and cooling | Exothermic reactions need careful monitoring and control to prevent runaways.[16] |
| Mixing | Efficient stirring | Potential for inhomogeneous mixing | Inadequate mixing can lead to localized "hot spots" and side reactions.[16] |
| Reaction Time | Typically shorter | Often longer due to slower heat transfer and additions | Reaction times may need to be re-optimized at a larger scale.[3] |
| Reagent Addition | Rapid addition is often possible | Slow, controlled addition is crucial | Especially for highly reactive reagents like Grignards, slow addition prevents dangerous exotherms and side reactions. |
| Work-up & Isolation | Simple extractions | Can be more complex and time-consuming | Phase separations can be slower, and handling large volumes of solvents presents safety challenges. |
FAQs: Scaling Up
Q1: The reaction worked perfectly on a 1-gram scale, but the yield dropped significantly when I tried a 100-gram scale. Why?
A1: This is a classic scale-up problem, often related to heat and mass transfer.[16]
-
Exotherm Control: An exothermic reaction that is easily managed in a small flask can become uncontrollable in a large reactor. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[16] This can lead to an increase in temperature, promoting side reactions and decomposition. The solution is to ensure adequate cooling capacity and to control the rate of addition of reagents.
-
Mixing Efficiency: Inefficient mixing in a large reactor can lead to localized high concentrations of reagents, which can also promote side reactions. The type of stirrer and the stirring speed need to be appropriate for the scale and viscosity of the reaction mixture.
Q2: How can I adapt my purification method for a larger scale?
A2: Large-scale column chromatography can be expensive and time-consuming.
-
Crystallization: As mentioned earlier, developing a crystallization procedure is often the most practical approach for purifying large quantities of solid products.[15]
-
Distillation: If the product is a liquid with a suitable boiling point, distillation can be an effective purification method.
-
Liquid-Liquid Extraction: Optimizing the work-up procedure with carefully chosen solvent washes can remove many impurities before the final purification step, reducing the burden on chromatography or crystallization.
By understanding the fundamental principles behind these synthetic methods and anticipating the challenges of scaling up, you can develop a robust and efficient process for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. reddit.com [reddit.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. homework.study.com [homework.study.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. sdlookchem.com [sdlookchem.com]
Challenges in the functionalization of the butanol chain of 4-(4-Bromophenyl)butan-1-ol
Technical Support Center: Functionalization of 4-(4-Bromophenyl)butan-1-ol
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary alcohol on a butyl chain and a terminal aryl bromide, allows for orthogonal chemical modifications. Functionalization of the butanol chain is a common synthetic step, enabling the introduction of various pharmacophores or linking groups. However, this seemingly straightforward process is fraught with challenges, including chemoselectivity, competing side reactions, and purification difficulties. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers navigate these complexities.
Common Challenges in Functionalization
The primary challenge in modifying the butanol chain of this compound lies in achieving high chemoselectivity. The presence of the aryl bromide introduces the possibility of undesired side reactions, particularly under conditions that might activate the C-Br bond (e.g., strong bases, high temperatures, or transition metal catalysts). Key challenges include:
-
Oxidation: Over-oxidation or side reactions at the benzylic position.
-
Nucleophilic Substitution (e.g., Ether/Ester formation): Competition from elimination reactions or reactions involving the aryl bromide.
-
Halogenation: Ensuring specific conversion of the alcohol to the desired halide without affecting the aryl bromide.
-
Purification: Separating the desired product from starting material and byproducts, which often have similar polarities.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Question 1: I'm trying to oxidize the primary alcohol to an aldehyde using PCC/PDC, but my yields are low and I see a complex mixture of byproducts. What's going wrong?
Answer:
While traditional chromium-based reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) can work, they often require harsh conditions and can lead to over-oxidation to the carboxylic acid or formation of tar-like byproducts.[1] For a sensitive substrate like this, milder and more selective methods are highly recommended.
Recommended Solution: Swern Oxidation
The Swern oxidation is a reliable method for converting primary alcohols to aldehydes under very mild, low-temperature conditions, which minimizes side reactions.[2][3][4] The reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (Et₃N).[4][5]
-
Causality: The reaction proceeds through a highly reactive chloro(dimethyl)sulfonium chloride intermediate that reacts with the alcohol.[4] The entire process is run at -78 °C, which prevents thermal decomposition and side reactions that plague higher-temperature oxidations. The use of a non-nucleophilic base is crucial for the final elimination step to yield the aldehyde.[1]
Troubleshooting Swern Oxidation:
-
Problem: No reaction or incomplete conversion.
-
Cause: Impure or wet reagents. DMSO and the reaction solvent (typically dichloromethane, DCM) must be anhydrous.
-
Solution: Use freshly distilled solvents and high-purity reagents. Ensure your glassware is flame-dried before use.
-
-
Problem: Formation of a foul-smelling byproduct (dimethyl sulfide).
Question 2: I'm attempting a Williamson ether synthesis to form an ether, but I'm getting significant amounts of an elimination product, 4-(4-bromophenyl)-1-butene. How can I favor the substitution product?
Answer:
This is a classic case of competition between the desired Sₙ2 substitution and the E2 elimination pathway.[6][7] Alkoxides are not only good nucleophiles but also strong bases. When reacting with a derivative of your alcohol (like the corresponding alkyl halide or tosylate), the base can abstract a proton from the beta-carbon, leading to an alkene.
Recommended Solution: Optimize Reaction Conditions
-
Choice of Base and Solvent: Use a non-hindered, strong base like sodium hydride (NaH) to deprotonate the alcohol before adding the alkylating agent. This pre-forms the alkoxide. Using a polar aprotic solvent like DMF or DMSO will favor the Sₙ2 reaction.[8]
-
Nature of the Electrophile: Ensure you are using a primary alkyl halide as your electrophile. The Williamson ether synthesis works best with primary and methyl halides.[9] Secondary and tertiary halides will strongly favor elimination.[6][9]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[6]
Table 1: Optimizing Williamson Ether Synthesis Conditions
| Parameter | To Favor Sₙ2 (Ether) | To Favor E2 (Alkene) | Rationale |
| Alkyl Halide | Methyl > Primary | Tertiary > Secondary | Steric hindrance prevents backside attack required for Sₙ2.[7][9] |
| Base | NaH (pre-formation) | Bulky bases (e.g., KOtBu) | Bulky bases are sterically hindered from acting as nucleophiles. |
| Solvent | Polar Aprotic (DMF, DMSO) | Less Polar Solvents | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity.[8] |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Higher Temperature | Elimination has a higher activation energy and is favored at elevated temperatures.[6] |
Question 3: I need to convert the alcohol to 1-bromo-4-(4-bromophenyl)butane. I tried using HBr, but the reaction is messy. What is a better method?
Answer:
Using strong mineral acids like HBr can lead to side reactions, including dehydration or reactions with the aromatic ring. A much milder and more reliable method for converting primary alcohols to alkyl bromides is the Appel reaction .[10][11]
Recommended Solution: Appel Reaction
The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (like CBr₄ for bromination) to convert alcohols to alkyl halides under neutral conditions.[10][12][13]
-
Causality: The reaction proceeds via the formation of an alkoxyphosphonium salt, which is an excellent leaving group.[14] The halide ion then displaces this group in an Sₙ2 reaction, leading to the desired alkyl halide with inversion of configuration if the carbon is chiral (not applicable here, but an important feature).[12][14] The driving force is the formation of the very strong P=O double bond in the triphenylphosphine oxide byproduct.[11]
Troubleshooting the Appel Reaction:
-
Problem: Difficulty removing the triphenylphosphine oxide byproduct.
-
Cause: Triphenylphosphine oxide is often a crystalline solid with polarity similar to the product, making chromatographic separation challenging.
-
Solution:
-
Crystallization: Try to crystallize your product from a nonpolar solvent like hexanes, as the phosphine oxide is often less soluble.
-
Precipitation: In some cases, adding a solvent like diethyl ether can cause the phosphine oxide to precipitate, allowing it to be filtered off.
-
Chromatography: If chromatography is necessary, use a solvent system with a low percentage of a polar solvent and run a long column for better separation.
-
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the alcohol group before attempting a cross-coupling reaction on the aryl bromide?
A1: Absolutely. The free hydroxyl group is acidic and will interfere with most cross-coupling reaction conditions, especially those using organometallic reagents (e.g., Suzuki, Stille, Heck).[15] A protecting group is essential to mask the alcohol's reactivity.[16]
-
Recommended Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is easily installed using TBS-Cl and imidazole, is robust and stable to a wide range of cross-coupling conditions, and can be easily removed later with a fluoride source (like TBAF) or mild acid.[17] Tetrahydropyranyl (THP) ethers are another good option, stable to basic conditions but cleaved with acid.[15][18]
Q2: What are the best analytical techniques to monitor the progress of my functionalization reaction?
A2: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. It allows you to visualize the consumption of the starting material and the appearance of the product. Staining with potassium permanganate (KMnO₄) is useful as the alcohol starting material will show up as a yellow spot on a purple background, while many of the products (aldehyde, ether, halide) will not react as readily.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile, thermally stable compounds. It can confirm the mass of your product and help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. You can monitor the disappearance of the alcohol proton signal and the characteristic signals of the butanol chain (e.g., the -CH₂OH triplet at ~3.6 ppm) and the appearance of new signals corresponding to your product (e.g., an aldehyde proton at ~9.8 ppm).
Q3: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A3: Purifying highly polar compounds can be challenging.[19][20]
-
Change the Stationary Phase: If your compound is sticking irreversibly to silica, consider using a more inert stationary phase like alumina (neutral or basic). For very polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or using an amine-functionalized silica can be effective.[19][21]
-
Reverse-Phase Chromatography: If the compound is too polar to move on silica (streaks at the baseline), reverse-phase chromatography (using a C18 stationary phase and polar solvents like water/acetonitrile or water/methanol) is the method of choice.[19]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can be scaled up easily.[20] The key is to find a solvent system where the product is soluble when hot but insoluble when cold.
Visualizations and Workflows
Logical Workflow for Functionalization
This diagram outlines the decision-making process for modifying the butanol chain.
Caption: Decision tree for selecting a synthetic route.
Competing Reaction Pathways Diagram
This diagram illustrates the competition between desired Sₙ2 substitution on a derivatized alcohol and the undesired E2 elimination side reaction.
Caption: Sₙ2 vs. E2 competition in ether synthesis.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation to 4-(4-Bromophenyl)butanal
This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde.[5]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon).
-
Charge the flask with anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous DMSO (2.2 eq) to the flask via syringe.
-
Add oxalyl chloride (1.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.[5]
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the second addition funnel. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, which may cause the mixture to become thick.[5] Stir for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Validation: Confirm product identity and purity via ¹H NMR (expecting a new peak around 9.8 ppm for the aldehyde proton) and GC-MS.
Protocol 2: Appel Reaction for 1-Bromo-4-(4-bromophenyl)butane
This protocol details the conversion of the alcohol to the corresponding alkyl bromide.[14]
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.
-
Add carbon tetrabromide (1.2 eq) portion-wise, keeping the temperature at 0 °C. The reaction mixture may turn yellow or orange.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[14]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add hexanes or diethyl ether to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of Celite or silica gel, washing with additional hexanes.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (typically with hexanes or a low percentage of ethyl acetate in hexanes).
-
Validation: Confirm product formation via ¹H NMR (monitoring the shift of the -CH₂OH protons to -CH₂Br protons, typically from ~3.6 ppm to ~3.4 ppm) and GC-MS.
References
- 1. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. biotage.com [biotage.com]
- 20. varsitytutors.com [varsitytutors.com]
- 21. researchgate.net [researchgate.net]
Stability issues of 4-(4-Bromophenyl)butan-1-ol under acidic or basic conditions
Welcome to the technical support guide for 4-(4-Bromophenyl)butan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues encountered when working with this compound under acidic and basic conditions, providing troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Issue 1: My reaction mixture containing this compound turns dark and shows multiple spots on TLC after adding a strong acid.
Question: I'm attempting an acid-catalyzed reaction, and upon addition of a strong acid like concentrated sulfuric acid, my reaction mixture containing this compound has darkened, and TLC analysis reveals a complex mixture of products. What is happening?
Answer:
This observation strongly suggests that this compound is undergoing acid-catalyzed dehydration and potentially other side reactions.[1][2] As a primary alcohol, it is susceptible to elimination reactions in the presence of a strong, non-nucleophilic acid.[1][2]
Plausible Mechanisms:
-
Dehydration to Alkenes: The primary mechanism is likely an E1 or E2 elimination reaction.[1][2] The hydroxyl group is first protonated by the strong acid to form a good leaving group (water). Subsequently, a water molecule is eliminated to form a primary carbocation, which is highly unstable and can rearrange. A base (like H₂O or HSO₄⁻) then abstracts a proton from an adjacent carbon to form a double bond. Due to potential carbocation rearrangements, a mixture of alkenes can be formed.[3][4][5]
-
Ether Formation: Under certain conditions, particularly if the alcohol concentration is high and the temperature is controlled, bimolecular dehydration can occur, leading to the formation of an ether.
Troubleshooting Protocol:
-
Acid Choice and Concentration:
-
Recommendation: Switch to a milder acid catalyst if possible. Lewis acids or milder Brønsted acids might be more suitable depending on your desired transformation.
-
Action: If a strong acid is necessary, use it in catalytic amounts rather than as a solvent or in large excess.
-
-
Temperature Control:
-
Recommendation: Dehydration reactions are often favored at higher temperatures.[1]
-
Action: Run your reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions. Monitor the reaction progress closely by TLC or another analytical technique.
-
-
Reaction Monitoring:
-
Recommendation: Continuously monitor the reaction to avoid prolonged exposure to harsh acidic conditions.
-
Action: Take aliquots at regular intervals to determine the optimal reaction time that maximizes your desired product while minimizing degradation.
-
-
Alternative Synthetic Routes:
-
Recommendation: If the hydroxyl group is not the desired reactive site, consider protecting it before proceeding with the acid-catalyzed step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals, which are generally stable under many acidic conditions but can be selectively removed later.
-
Issue 2: I am observing low yield and the formation of an unexpected byproduct in a base-mediated reaction with this compound.
Question: I am using a strong base, such as sodium hydroxide, in a reaction involving this compound. My yield is lower than expected, and I see an additional, less polar spot on my TLC plate. What could be the cause?
Answer:
While the primary alcohol functional group in this compound is relatively stable under basic conditions, the aryl bromide moiety can be susceptible to certain base-mediated reactions, especially at elevated temperatures or with very strong bases.[6] The unexpected byproduct could be a result of side reactions involving the bromophenyl group.
Plausible Mechanisms:
-
Nucleophilic Aromatic Substitution (SNAAr): Although aryl halides are generally resistant to nucleophilic substitution, under harsh conditions (high temperature, strong nucleophile), the bromide could be displaced.[7][8] If hydroxide is the nucleophile, this would lead to the formation of 4-(4-hydroxyphenyl)butan-1-ol.
-
Elimination Reactions (Benzyne Formation): With extremely strong bases like sodium amide (NaNH₂), an elimination-addition reaction via a benzyne intermediate is possible, though less likely with NaOH.
Troubleshooting Protocol:
-
Base Selection:
-
Recommendation: Use the mildest base that can effectively catalyze your desired reaction. Consider bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) if applicable.
-
Action: If a strong base is required, use it at the lowest effective concentration.
-
-
Temperature Management:
-
Recommendation: High temperatures can promote unwanted side reactions.
-
Action: Perform the reaction at a lower temperature and for a shorter duration.
-
-
Inert Atmosphere:
-
Recommendation: The presence of oxygen can sometimes lead to oxidative side reactions, especially in basic media.
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[9]
-
-
Structural Analysis of Byproduct:
-
Recommendation: Isolate and characterize the byproduct to understand the degradation pathway.
-
Action: Use techniques like column chromatography to isolate the byproduct. Analyze it using NMR, mass spectrometry, and IR spectroscopy to elucidate its structure. This will provide definitive evidence for the side reaction occurring.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a bifunctional molecule. The primary alcohol is relatively stable but can undergo oxidation to an aldehyde or carboxylic acid and is susceptible to acid-catalyzed dehydration.[10][11] The aryl bromide is generally stable but can participate in reactions like nucleophilic aromatic substitution under forcing conditions or in metal-catalyzed cross-coupling reactions.[7][12]
Q2: Can this compound be used in Grignard reactions?
A2: Yes, but with caution. The hydroxyl group is acidic and will react with and quench the Grignard reagent.[13] To use the aryl bromide functionality to form a Grignard reagent, the alcohol must first be protected. Common protecting groups for alcohols that are stable to Grignard reagents include silyl ethers (e.g., TBDMS-Cl, TBDPS-Cl).
Q3: What are the recommended storage conditions for this compound?
A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to strong acids, strong oxidizing agents, and sources of ignition. Long-term storage at reduced temperatures (e.g., in a refrigerator) can help maintain its purity.
Q4: How can I purify this compound if I suspect degradation?
A4: The most common method for purification is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Recrystallization from a suitable solvent system can also be employed if the material is a solid at room temperature.
Q5: Are there any known incompatibilities I should be aware of?
A5: Besides strong acids and bases, be cautious with strong oxidizing agents (like chromic acid), which will oxidize the primary alcohol.[11] Also, avoid reactive metals like sodium and potassium, which will deprotonate the alcohol to form the corresponding alkoxide.[11]
Section 3: Visual and Tabular Data
Summary of Potential Side Reactions
| Condition | Functional Group | Potential Side Reaction | Consequence |
| Strong Acid | Primary Alcohol | Dehydration | Formation of alkenes |
| Primary Alcohol | Etherification | Formation of an ether | |
| Strong Base | Aryl Bromide | Nucleophilic Aromatic Substitution | Formation of a phenol derivative |
| Strong Oxidizing Agent | Primary Alcohol | Oxidation | Formation of an aldehyde or carboxylic acid |
Decision Workflow for Handling Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 2. csueastbay.edu [csueastbay.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Aryl halide - Wikipedia [en.wikipedia.org]
- 8. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 4-(4-Bromophenyl)butan-1-ol Purity
In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-(4-Bromophenyl)butan-1-ol is a key building block in the synthesis of various target molecules, and its impurity profile can significantly influence downstream reaction yields and the toxicological safety of the final product. This guide provides an in-depth, field-proven perspective on the purity analysis of this compound, focusing on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the chosen analytical parameters, present a detailed experimental protocol, and objectively compare the HPLC approach with alternative analytical techniques, supported by experimental data and authoritative references.
The Criticality of Purity for this compound
The presence of impurities in this compound can arise from several sources, including unreacted starting materials, by-products from the synthetic route, and degradation products. For instance, a common synthetic pathway might involve the reduction of a corresponding ketone or the Grignard reaction with an appropriate epoxide. Potential impurities could therefore include the starting ketone, such as 4-(4-bromophenyl)-4-oxobutanoic acid, or by-products from incomplete reactions. The structural similarity of these potential impurities to the main compound necessitates a high-resolution analytical technique to ensure their effective separation and quantification.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar and non-polar compounds like this compound, reversed-phase HPLC is the technique of choice due to its robustness, versatility, and high resolving power. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, with a polar mobile phase used for elution.
Causality Behind Experimental Choices
Our proposed method is built upon a foundation of chromatographic theory and practical experience with similar aromatic alcohols.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains of the C18 packing provide a highly hydrophobic environment, which promotes strong retention of the aromatic and moderately non-polar this compound. This strong retention allows for the use of a higher proportion of organic solvent in the mobile phase, which is ideal for achieving good peak shape and resolution from less retained, more polar impurities. An alternative, such as a Phenyl-Hexyl column, could also be considered to leverage π-π interactions between the phenyl rings of the stationary phase and the analyte, potentially offering different selectivity for aromatic impurities.
-
Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is chosen as the organic modifier over methanol because its lower viscosity leads to lower backpressure, and it often provides sharper peaks and better resolution for aromatic compounds. A small amount of acid, such as phosphoric acid or formic acid, is added to the mobile phase to suppress the ionization of any residual silanol groups on the silica-based stationary phase. This minimizes peak tailing and improves reproducibility. For mass spectrometry (MS) compatible methods, formic acid is preferred over non-volatile phosphoric acid.[1]
-
Detection: A UV detector set at 254 nm is employed. The bromophenyl group in this compound contains a chromophore that absorbs strongly in the UV region. A wavelength of 254 nm is a common choice for aromatic compounds and provides a good balance of sensitivity for the main component and potential aromatic impurities.
Experimental Protocol: HPLC Purity Analysis
This protocol is designed as a self-validating system, where the system suitability test ensures the chromatographic system is performing adequately before sample analysis.
1. Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks (10 mL, 50 mL, 100 mL).
-
Pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (AR grade).
2. Reagent Preparation:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase using sonication or vacuum filtration before use.
-
Diluent: Use the mobile phase as the diluent for sample and standard preparation.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4. System Suitability Test (SST):
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
5. Analysis Procedure:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution and then the sample solution.
-
Record the chromatograms and integrate the peaks.
6. Calculation of Purity:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Other Alternatives
While HPLC-UV is a powerful and widely accessible technique, other analytical methods can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or higher throughput.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation based on volatility, followed by mass-based identification. | Spectroscopic method providing structural information and quantification based on signal intensity relative to a certified internal standard. |
| Applicability | Excellent for non-volatile and thermally labile compounds. Ideal for routine purity and impurity profiling. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like alcohols. | Provides structural confirmation and absolute quantification without needing a specific reference standard for the analyte. |
| Sensitivity | High (typically ppm levels). | Very high (ppb levels), especially with selected ion monitoring (SIM). | Lower sensitivity (typically >0.1%). |
| Throughput | Moderate (typical run times of 20-40 minutes). | Moderate to high, with fast GC methods available. | Lower, as longer acquisition times are needed for accurate quantification. |
| Sample Consumption | Low (micrograms). | Very low (sub-microgram). | Higher (milligrams). |
| Destructive | Yes. | Yes. | No, the sample can be recovered. |
| Information Provided | Retention time and UV response (quantitative with standards). | Retention time and mass spectrum (structural information). | Chemical structure and absolute quantity. |
In-depth Comparison
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound, GC-MS is a viable alternative. Its primary advantage is the provision of mass spectral data, which can be invaluable for the tentative identification of unknown impurities. However, the hydroxyl group may require derivatization to improve volatility and peak shape, adding a step to the sample preparation process. GC-MS is particularly well-suited for detecting volatile impurities that might not be captured by HPLC.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands out as a primary analytical method that can provide a direct measure of purity without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be determined. Furthermore, the NMR spectrum provides a wealth of structural information, confirming the identity of the main component and potentially identifying impurities. The main limitations of qNMR are its lower sensitivity compared to chromatographic techniques and the higher instrumentation cost.
For a comprehensive purity assessment, an orthogonal approach combining two of these techniques is often recommended in pharmaceutical development. For example, HPLC can be used for routine quality control and the detection of trace impurities, while NMR can confirm the structure and provide an absolute purity value for the bulk material. This dual-technique approach provides the highest level of confidence in the quality of the intermediate.
Trustworthiness and Method Validation
The reliability of any analytical method hinges on its validation. The HPLC method described herein should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] Key validation parameters include:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
By rigorously validating the HPLC method against these criteria, we establish a self-validating system that ensures the trustworthiness of the generated purity data.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of subsequent synthetic products. A well-developed and validated reversed-phase HPLC method offers a robust, sensitive, and reliable approach for routine quality control. The choice of a C18 column, an acetonitrile/water mobile phase, and UV detection is grounded in established chromatographic principles for aromatic compounds. While powerful alternatives like GC-MS and qNMR exist and offer complementary information, HPLC remains the workhorse for purity determination in many pharmaceutical and chemical research settings. A comprehensive understanding of the strengths and limitations of each technique, coupled with a commitment to rigorous method validation, empowers researchers and drug development professionals to make informed decisions and ensure the highest standards of scientific integrity.
References
Introduction: The Imperative of Structural Verification in Chemical Sciences
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(4-Bromophenyl)butan-1-ol
In the fields of medicinal chemistry, materials science, and synthetic organic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a novel compound like this compound, a key intermediate in various synthetic pathways, verifying its precise atomic connectivity and chemical environment is non-negotiable. While techniques like Mass Spectrometry (MS) confirm molecular weight and Infrared (IR) Spectroscopy identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive, high-resolution map of the molecular architecture.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the ¹H and ¹³C NMR characterization of this compound. As experimentally acquired spectra for this specific compound are not widely published, we will leverage established principles of NMR theory and comparative data from analogous structures to predict and interpret its spectral features. This approach not only offers a robust analytical framework for this molecule but also serves as a practical guide for characterizing similar small molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, we anticipate five distinct proton signals, two in the aromatic region and three in the aliphatic region, in addition to the hydroxyl proton.
The aromatic region of a 1,4-disubstituted (para) benzene ring typically presents a characteristic AA'BB' system, which often appears as two distinct doublets, especially on higher field instruments.[1] The bromine atom, being an electronegative and electron-withdrawing group, will influence the electron density of the aromatic ring, affecting the chemical shifts of the attached protons.[2] The protons ortho to the bromine (H-b) will be in a different electronic environment than those meta to the bromine (H-a).
The aliphatic chain protons' chemical shifts are primarily influenced by their proximity to the electronegative oxygen atom of the alcohol.[3][4] Protons on the carbon directly bonded to the oxygen (H-e) will be the most deshielded (shifted downfield). This effect diminishes with distance from the hydroxyl group.[3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a | Ar-H (meta to Br) | ~ 7.08 | Doublet (d) | ~ 8.5 | 2H |
| H-b | Ar-H (ortho to Br) | ~ 7.42 | Doublet (d) | ~ 8.5 | 2H |
| H-c | Ar-CH₂ - | ~ 2.65 | Triplet (t) | ~ 7.5 | 2H |
| H-d | -CH₂ -CH₂-CH₂OH | ~ 1.60-1.80 | Multiplet (m) | - | 4H |
| H-e | -CH₂ -OH | ~ 3.65 | Triplet (t) | ~ 6.5 | 2H |
| H-f | -OH | Variable (~1.5-2.5) | Singlet (s, broad) | - | 1H |
Note: The signals for the two central methylene groups (H-d) are expected to be complex and may overlap, hence they are grouped as a multiplet.
Predicted ¹³C NMR Spectral Analysis
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, providing a direct count of the non-equivalent carbons in the molecule. For this compound, we expect to see eight distinct signals: four for the aromatic carbons and four for the aliphatic side chain carbons.
The chemical shifts of the aromatic carbons are determined by the electronic effects of the substituents. The carbon atom directly bonded to the bromine (C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The ipso-carbon (C-1), where the butyl chain is attached, will also have a distinct chemical shift.[5] The remaining aromatic carbons (C-2/6 and C-3/5) will be chemically equivalent due to the molecule's symmetry.
In the aliphatic chain, the carbon attached to the hydroxyl group (C-g) will be the most deshielded, appearing at the highest chemical shift among the aliphatic carbons.[6] The chemical shift values will decrease for carbons further away from the electronegative oxygen atom.[3]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | C -Ar (ipso) | ~ 141.2 |
| C-2, C-6 | C H-Ar (meta to Br) | ~ 130.2 |
| C-3, C-5 | C H-Ar (ortho to Br) | ~ 131.5 |
| C-4 | C -Br | ~ 119.9 |
| C-g | Ar-C H₂- | ~ 34.5 |
| C-h | -C H₂-CH₂-CH₂OH | ~ 28.7 |
| C-i | -C H₂-CH₂OH | ~ 32.1 |
| C-j | -C H₂OH | ~ 62.3 |
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample like this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identifiable. c. Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2. ¹H NMR Spectroscopy Acquisition: a. Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region. b. Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. c. Acquisition Parameters:
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: ~16 ppm (centered around 6 ppm).
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
- Number of Scans: 8-16 scans. d. Processing:
- Apply an exponential window function (line broadening of ~0.3 Hz).
- Perform a Fourier Transform.
- Phase correct the spectrum manually.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals.
3. ¹³C NMR Spectroscopy Acquisition: a. Instrument: Use the same spectrometer as for the ¹H NMR. b. Acquisition Parameters:
- Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: ~240 ppm (centered around 120 ppm).
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope. d. Processing:
- Apply an exponential window function (line broadening of ~1-2 Hz).
- Perform a Fourier Transform.
- Phase correct the spectrum.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the central peak of the CDCl₃ triplet to 77.16 ppm).
Workflow for Structural Characterization
The following diagram illustrates the logical workflow from sample receipt to final structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural analysis, other techniques provide complementary and confirmatory data.
-
Mass Spectrometry (MS): MS would confirm the molecular weight of this compound (229.11 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum (M and M+2) of nearly equal intensity, providing strong evidence for the presence of a single bromine atom. However, MS cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.[1] A C-O stretch would be expected around 1050-1150 cm⁻¹. While useful, IR provides no information on the connectivity of the carbon skeleton.
NMR spectroscopy, through both ¹H and ¹³C analysis, offers an unparalleled depth of information for the structural characterization of this compound. By carefully analyzing chemical shifts, spin-spin coupling patterns, and signal integrations, one can piece together the complete molecular puzzle. This guide provides a robust predictive framework for this analysis and a standardized protocol for acquiring the necessary experimental data. For any researcher synthesizing or utilizing this compound, a thorough NMR characterization is an essential step to ensure purity, confirm identity, and build a foundation of trustworthy data for future experiments.
References
- 1. rsc.org [rsc.org]
- 2. 4-Bromophenethyl alcohol(4654-39-1) 1H NMR spectrum [chemicalbook.com]
- 3. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. This compound 75906-36-4 [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometry Analysis of 4-(4-Bromophenyl)butan-1-ol Fragmentation
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric fragmentation of 4-(4-bromophenyl)butan-1-ol. We will explore the fragmentation patterns under two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offering a comparative perspective grounded in established chemical principles. This document is designed to not only present data but also to elucidate the causal mechanisms behind the observed fragmentations, thereby providing a robust framework for structural elucidation and analytical method development.
Introduction: The Analytical Significance of this compound
This compound is a halogenated aromatic alcohol. Its structure presents several key features that dictate its behavior in a mass spectrometer: a primary alcohol functional group, a flexible butyl chain, and a brominated phenyl ring. Understanding its fragmentation is crucial for its identification in complex matrices, for metabolism studies, and for quality control in synthetic processes. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), provides a powerful diagnostic tool for identifying bromine-containing fragments in the mass spectrum.[1]
This guide will compare the "hard" ionization technique of Electron Ionization (EI), which induces extensive fragmentation, with the "soft" ionization method of Electrospray Ionization (ESI), which typically yields the protonated molecule with fragmentation induced via tandem mass spectrometry (MS/MS).[2][3]
Experimental Methodologies
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
A standard approach for the analysis of volatile and semi-volatile compounds like this compound is EI-GC-MS.
Protocol:
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared.
-
Gas Chromatography (GC): The sample is injected into a GC equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature is programmed to ensure good separation and peak shape.
-
Ionization: The eluting compound enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M+•) and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
For a softer ionization approach, particularly useful for confirming the molecular weight and obtaining controlled fragmentation, ESI-MS/MS is the method of choice.
Protocol:
-
Sample Preparation: The sample is dissolved in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.
-
Infusion or LC Introduction: The sample solution is either directly infused into the ESI source or introduced via a liquid chromatograph.
-
Ionization: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. Desolvation of these droplets leads to the formation of protonated molecules, [M+H]+.
-
Tandem Mass Spectrometry (MS/MS):
-
MS1: The protonated molecule of this compound (m/z 229/231) is selectively isolated.
-
Collision-Induced Dissociation (CID): The isolated ion is subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. This induces fragmentation.
-
MS2: The resulting fragment ions are mass-analyzed.
-
Comparative Analysis of Fragmentation Patterns
The fragmentation of this compound is dictated by the relative stabilities of the potential fragment ions and neutral losses. The primary alcohol, the alkyl chain, and the bromophenyl group each provide distinct fragmentation pathways.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion is expected to be of moderate to low abundance due to the numerous fragmentation pathways available.
| m/z (79Br/81Br) | Proposed Fragment Structure | Fragmentation Pathway | Significance |
| 228/230 | [C10H13BrO]+• | Molecular Ion | Confirms molecular weight. The isotopic pattern is characteristic of a single bromine atom. |
| 210/212 | [C10H11Br]+• | Loss of H2O (18 Da) | A common fragmentation for alcohols, indicating the presence of the hydroxyl group.[4][5] |
| 183/185 | [C7H6Br]+ | Benzylic cleavage with loss of C3H7O• | Unlikely as a primary fragmentation due to the less stable radical. |
| 171/173 | [C6H4Br]+ | Cleavage of the bond between the aromatic ring and the butyl chain. | Indicates the presence of the bromophenyl moiety. |
| 170/172 | [C7H7Br]+• | McLafferty-type rearrangement with loss of C3H6O | A major and diagnostic fragmentation pathway. |
| 91 | [C7H7]+ | Tropylium ion, formed from benzylic cleavage of a rearranged molecular ion. | A common fragment for alkylbenzenes, though less likely to be the base peak here due to the bromine. |
| 31 | [CH2OH]+ | α-cleavage of the C-C bond adjacent to the oxygen.[6][7] | A characteristic fragment for primary alcohols.[6] |
Key EI Fragmentation Mechanisms:
-
Loss of Water: The molecular ion can readily lose a molecule of water (18 Da) to form a radical cation at m/z 210/212. This is a very common fragmentation pathway for alcohols.[4][5]
-
McLafferty-type Rearrangement: A six-membered ring transition state involving the transfer of a γ-hydrogen from the alkyl chain to the aromatic ring, followed by β-cleavage, leads to the elimination of a neutral butenal molecule (C4H8O) and the formation of a bromobenzene radical cation. However, a more probable McLafferty-type rearrangement would involve the transfer of a hydrogen from the butyl chain to the oxygen atom, followed by cleavage of the Cα-Cβ bond, but this is less common for alcohols compared to ketones. A more likely rearrangement for this structure is a γ-hydrogen transfer to the phenyl ring followed by cleavage of the benzylic C-C bond, resulting in the loss of propene and formation of an ion at m/z 186/188, or a more complex rearrangement leading to the ion at m/z 170/172.
-
Benzylic Cleavage: Cleavage of the bond between the second and third carbon of the butyl chain (β to the ring) is highly favorable due to the formation of a stable benzylic-type cation. This would lead to a fragment at m/z 197/199. Cleavage of the bond between the first and second carbon of the butyl chain (α to the ring) is also possible.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation of primary alcohols.[4][7] This would result in the formation of a [CH2OH]+ ion at m/z 31 and a bromophenylpropyl radical.[6]
Electron Ionization (EI) Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive ion ESI, this compound will readily form a protonated molecule, [M+H]+, at m/z 229/231. The fragmentation of this even-electron ion via CID will proceed through different, often more predictable, pathways than the radical-driven fragmentations in EI.
| m/z (79Br/81Br) | Proposed Fragment Structure | Fragmentation Pathway | Significance |
| 229/231 | [C10H13BrO + H]+ | Protonated Molecule | Precursor ion for MS/MS analysis. |
| 211/213 | [C10H12Br]+ | Loss of H2O (18 Da) | Typically the most abundant fragment ion (base peak) in the MS/MS spectrum. |
| 131 | [C10H11]+ | Loss of H2O and HBr | Indicates the loss of both functional groups. |
Key ESI-MS/MS Fragmentation Mechanisms:
-
Loss of Water: The most favorable fragmentation pathway for the protonated molecule is the loss of a neutral water molecule. This is a charge-remote fragmentation driven by the stability of the resulting carbocation. The protonated alcohol readily eliminates water to form a stable secondary carbocation. This will likely be the base peak in the MS/MS spectrum.
ESI-MS/MS Fragmentation Pathway
References
- 1. ugto.mx [ugto.mx]
- 2. researchgate.net [researchgate.net]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 6. Primary (1°) alcohols often show a peak in their mass spectra at m/z = 31.. [askfilo.com]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
A Guide to the Synthesis of 4-Aryl-1-Butanols: A Comparative Analysis of Key Methodologies
Introduction
The 4-aryl-1-butanol structural motif is a crucial pharmacophore and a versatile building block in the fields of medicinal chemistry and materials science. Its presence in numerous biologically active molecules, including therapeutic agents and industrial fragrance compounds, underscores the importance of efficient and scalable synthetic access. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, cost, and environmental footprint.
This guide provides an in-depth comparison of three prominent synthetic strategies for preparing 4-aryl-1-butanols. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer a critical evaluation of each method's strengths and limitations. Our objective is to equip the practicing chemist with the necessary insights to make an informed decision tailored to their specific synthetic goals, whether for bench-scale discovery or process development.
Route 1: The Friedel-Crafts Acylation / Reduction Pathway
This classical yet highly effective two-stage approach remains a cornerstone for the synthesis of 4-aryl-1-butanols. The strategy hinges on two distinct and powerful transformations: the formation of a carbon-carbon bond via Friedel-Crafts acylation, followed by the complete reduction of two different carbonyl functionalities. Its primary advantage lies in the broad availability of aromatic starting materials and the robustness of the reactions.
Causality Behind Experimental Choices: The initial acylation employs an aromatic compound and succinic anhydride. The use of a strong Lewis acid, typically aluminum chloride (AlCl₃), is essential to generate a highly electrophilic acylium ion from the anhydride, which then undergoes electrophilic aromatic substitution.[1][2] A critical feature of acylation, as opposed to alkylation, is the deactivation of the aromatic ring by the resulting ketone, which decisively prevents over-acylation.[2] The subsequent reduction phase is more nuanced. The intermediate 4-aryl-4-oxobutanoic acid contains two reducible groups: an aryl ketone and a carboxylic acid. These require different reduction strategies. A complete reduction to the target alcohol necessitates the conversion of the ketone to a methylene group (–CH₂–) and the carboxylic acid to a primary alcohol (–CH₂OH). This can be achieved through a two-step reduction sequence or, more elegantly, via catalytic hydrogenation under specific conditions.
Workflow: Friedel-Crafts Acylation / Reduction
References
A Researcher's Guide to Unlocking the Therapeutic Potential of 4-(4-Bromophenyl)butan-1-ol Derivatives
A Comparative Analysis and Screening Strategy
The presence of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[1] Similarly, aromatic alcohols are known to possess a range of biological effects, including antimicrobial and anticancer properties.[2][3][4] This guide will therefore focus on three key areas of investigation: anticancer, antimicrobial, and enzyme inhibitory activities.
Proposed Screening Cascade for Novel Derivatives
A logical and efficient screening workflow is paramount to conserve resources and rapidly identify promising lead compounds. The proposed cascade begins with broad, high-throughput cytotoxicity screening, followed by more specific assays based on the initial findings. This hierarchical approach ensures that the most potent and selective compounds are advanced for further study.
Caption: A hierarchical workflow for screening this compound derivatives.
Part 1: Anticancer Activity Evaluation
Rationale: The bromophenyl moiety is a key feature in various compounds exhibiting anticancer properties.[5][6] Furthermore, n-butanol fractions of natural extracts and other aromatic alcohols have demonstrated significant cytotoxic effects against cancer cell lines.[7][8][9] It is therefore highly plausible that this compound derivatives could possess valuable anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard and reliable method for initial cytotoxicity screening.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media until they reach 80% confluency.[7]
-
Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Add the compounds to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Illustrative Comparative Data (Hypothetical)
| Compound | Alternative Name/Class | Target Cell Line | IC50 (µM) |
| This compound | Test Compound | MCF-7 | 15.2 |
| 4-Phenylbutan-1-ol | Non-halogenated Analog | MCF-7 | 85.5 |
| Doxorubicin | Standard Chemotherapy | MCF-7 | 0.8 |
| This compound | Test Compound | MCF-10A | > 100 |
This data is for illustrative purposes only. The hypothetical results suggest that the bromine atom is crucial for cytotoxic activity and that the compound shows some selectivity for cancer cells over non-cancerous cells.
Part 2: Antimicrobial Activity Screening
Rationale: Halogenated organic compounds are well-known for their antimicrobial properties.[10] Aromatic alcohols, in particular, can inhibit the growth of a range of Gram-positive and Gram-negative bacteria.[2][3] The combination of these two structural features in this compound makes it a strong candidate for antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to obtain a range of concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. This brings the final inoculum density to ~2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Illustrative Comparative Data (Hypothetical)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | 32 | 64 |
| 4-Phenylbutan-1-ol | > 256 | > 256 |
| Ciprofloxacin | 0.5 | 0.25 |
This data is for illustrative purposes only. The hypothetical results indicate moderate antibacterial activity for the brominated compound, particularly against Gram-positive bacteria, and highlight the importance of the halogen for this activity.
Part 3: Enzyme Inhibition Profiling
Rationale: The phenyl group is a common scaffold in various enzyme inhibitors. Halogenation can enhance binding affinity and inhibitory potency. For instance, bromo-substituted compounds have shown superior inhibitory effects on enzymes like tyrosinase compared to their chloro-substituted counterparts.[10] Screening against a panel of relevant enzymes could uncover novel mechanisms of action.
Experimental Protocol: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis and a common target for screening potential depigmenting agents.
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and tyrosinase solution. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Kinetic Measurement: Immediately measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. Use a known tyrosinase inhibitor, such as Kojic acid, as a positive control.
Illustrative Comparative Data (Hypothetical)
| Compound | Enzyme Target | IC50 (µM) |
| This compound | Mushroom Tyrosinase | 45.8 |
| 4-Phenylbutan-1-ol | Mushroom Tyrosinase | 210.3 |
| Kojic Acid | Mushroom Tyrosinase | 18.6 |
This data is for illustrative purposes only. These hypothetical findings suggest that this compound is a moderate inhibitor of tyrosinase, with the bromine atom significantly contributing to its potency.
Structure-Activity Relationship (SAR) and Future Directions
The initial screening provides a foundation for understanding the structure-activity relationship of this chemical class. Future work should involve the synthesis of a focused library of derivatives to probe the SAR systematically.
Caption: Key sites for modification to explore the Structure-Activity Relationship (SAR).
By comparing the activities of these new derivatives to the parent compound, researchers can build a comprehensive model to guide the design of more potent and selective agents for therapeutic development. Promising candidates identified through this screening cascade should be advanced to mechanism-of-action studies and, ultimately, evaluation in preclinical in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Antitumor Effects and Mechanism of n-butanol Fraction from Aril of Torreya grandis in H22 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Spectroscopic comparison of 4-(4-Bromophenyl)butan-1-ol with its precursors
An In-depth Guide to Synthesis and Spectroscopic Comparison
For the discerning researcher in drug development and organic synthesis, a thorough understanding of a molecule's spectroscopic signature is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of 4-(4-Bromophenyl)butan-1-ol alongside its logical precursors, 4-bromobenzaldehyde and allyl bromide. By dissecting the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data at each synthetic stage, we illuminate the structural transformations and provide a clear roadmap for characterization.
While extensive experimental data is available for the precursors, it is important to note that detailed experimental spectra for the final product, this compound, are not readily found in public databases. Therefore, this guide will leverage the spectral data of its non-brominated analog, 4-phenylbutanol, to provide a predictive analysis of the expected spectroscopic features of the target molecule. This approach allows for a robust pedagogical framework, highlighting the influence of the bromine substituent on the spectroscopic landscape.
Synthetic Strategy: A Grignard Approach
A common and effective method for the synthesis of this compound involves a two-step process starting from 4-bromobenzaldehyde. The first step is a Grignard reaction with allylmagnesium bromide, which extends the carbon chain by three carbons and introduces a double bond. The subsequent step involves the hydrogenation of the alkene to yield the saturated primary alcohol.
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison of Precursors and Product
The transformation of the precursors into the final product is accompanied by distinct changes in their respective spectra. By comparing these, we can confirm the success of each synthetic step.
4-Bromobenzaldehyde: The Aromatic Aldehyde Precursor
4-Bromobenzaldehyde is a crystalline solid at room temperature. Its spectroscopic data reveals the characteristic features of a para-substituted aromatic aldehyde.
¹H NMR: The proton NMR spectrum is distinguished by the downfield singlet of the aldehydic proton around 9.99 ppm. The aromatic region shows a classic AA'BB' system, appearing as two doublets due to the para-substitution. The protons ortho to the electron-withdrawing aldehyde group are deshielded and appear at a lower field (around 7.82 ppm) compared to the protons meta to it (around 7.72 ppm).[1]
¹³C NMR: The carbon spectrum shows the aldehydic carbon at a significantly downfield shift (around 191 ppm). The aromatic carbons display four distinct signals, with the carbon bearing the bromine atom appearing around 129 ppm and the ipso-carbon of the aldehyde group around 135 ppm.
IR Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching absorption band around 1700 cm⁻¹. Also prominent are the C-H stretching vibrations of the aldehyde proton (Fermi doublets) around 2850 and 2750 cm⁻¹, and the aromatic C-H and C=C stretching bands.
Mass Spectrometry: The mass spectrum exhibits a characteristic pair of molecular ion peaks of nearly equal intensity at m/z 184 and 186, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
Allyl Bromide: The Three-Carbon Synthon
Allyl bromide is a volatile liquid and serves as the precursor to the Grignard reagent. Its spectra are characteristic of a simple alkene with an attached bromine atom.
¹H NMR: The spectrum shows three distinct signals corresponding to the vinyl protons and the methylene protons adjacent to the bromine. The internal vinyl proton appears as a complex multiplet around 6.0 ppm, while the terminal vinyl protons are diastereotopic and appear as two separate signals around 5.1-5.4 ppm. The methylene protons adjacent to the bromine are seen as a doublet around 3.9 ppm.
¹³C NMR: The carbon spectrum displays three signals: two for the sp² hybridized carbons of the double bond (around 134 ppm and 118 ppm) and one for the sp³ hybridized carbon attached to the bromine (around 33 ppm).
IR Spectroscopy: The IR spectrum shows a characteristic C=C stretching absorption around 1640 cm⁻¹ and vinyl C-H stretching bands above 3000 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region.
This compound: The Final Product (Predicted)
¹H NMR (Predicted): The ¹H NMR spectrum of 4-phenylbutanol shows a broad singlet for the hydroxyl proton (variable chemical shift), a triplet for the methylene group attached to the hydroxyl group around 3.6 ppm, a triplet for the benzylic methylene group around 2.6 ppm, and two multiplets for the other two methylene groups in the aliphatic chain around 1.6 ppm. The aromatic protons appear as a multiplet between 7.1 and 7.3 ppm.
For this compound, we would expect the following:
-
The aliphatic proton signals will be very similar to those of 4-phenylbutanol.
-
The aromatic region will simplify to an AA'BB' system, similar to 4-bromobenzaldehyde, with two doublets. The presence of the electron-donating alkyl group and the electron-withdrawing bromine atom will influence the precise chemical shifts. We can predict the protons ortho to the bromine to be slightly upfield compared to those ortho to the alkyl chain.
¹³C NMR (Predicted): The ¹³C NMR spectrum of butan-1-ol shows four distinct signals for the aliphatic carbons, with the carbon attached to the hydroxyl group being the most downfield (around 62 ppm).[2] For 4-phenylbutanol, we would see these four aliphatic signals plus the signals for the aromatic ring.
In this compound, we predict:
-
Four signals for the butanol chain carbons, with similar chemical shifts to 4-phenylbutanol.
-
Four signals for the aromatic carbons due to symmetry. The carbon attached to the bromine (C-Br) will be significantly shifted to around 120 ppm.
IR Spectroscopy (Predicted): The IR spectrum of an alcohol is dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹.[3] We expect the IR spectrum of this compound to show:
-
A strong, broad O-H stretching absorption.
-
C-H stretching absorptions for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹.
-
Aromatic C-H stretching absorptions just above 3000 cm⁻¹.
-
Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
A C-O stretching absorption around 1050 cm⁻¹.
-
A C-Br stretching absorption in the fingerprint region.
Mass Spectrometry (Predicted): The mass spectrum is expected to show a prominent molecular ion peak with the characteristic 1:1 isotopic pattern for a single bromine atom (M⁺ and M⁺+2). Fragmentation would likely involve the loss of water from the molecular ion and cleavage of the benzylic C-C bond.
Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) | Key MS (m/z) |
| 4-Bromobenzaldehyde | 9.99 (s, 1H, CHO), 7.82 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H)[1] | ~191 (CHO), ~135 (C-CHO), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (C-Br) | ~1700 (C=O), ~2850, 2750 (C-H aldehyde) | 184, 186 (M⁺, M⁺+2) |
| Allyl Bromide | ~6.0 (m, 1H, =CH-), ~5.3 (m, 2H, =CH₂), ~3.9 (d, 2H, -CH₂Br) | ~134 (=CH-), ~118 (=CH₂), ~33 (-CH₂Br) | ~3080 (=C-H), ~1640 (C=C) | 120, 122 (M⁺, M⁺+2) |
| This compound (Predicted) | ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.6 (t, 2H, -CH₂OH), ~2.6 (t, 2H, Ar-CH₂-), ~1.6 (m, 4H, -CH₂CH₂-) | ~141 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (C-Br), ~62 (-CH₂OH), ~35 (Ar-CH₂-), ~32 (-CH₂-), ~28 (-CH₂-) | ~3300 (br, O-H), ~2930 (C-H), ~1050 (C-O) | 228, 230 (M⁺, M⁺+2) |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Bromobenzaldehyde
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous THF to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzaldehyde in anhydrous THF via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)but-3-en-1-ol.
-
Hydrogenation: Dissolve the crude intermediate in ethyl acetate and add 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the resulting crude this compound by column chromatography on silica gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
For liquid samples (like allyl bromide), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples (like 4-bromobenzaldehyde), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquire the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct insertion probe or via a GC-MS system.
-
Acquire the mass spectrum using a suitable ionization technique, such as electron ionization (EI).
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide provides a detailed spectroscopic comparison of this compound with its precursors, 4-bromobenzaldehyde and allyl bromide. By examining the characteristic signals and absorption bands in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a clear picture of the molecular transformations during the synthesis emerges. While experimental data for the final product is limited, a predictive analysis based on a close structural analog offers valuable insights for researchers. The provided synthetic and analytical protocols serve as a practical resource for the preparation and characterization of this and related compounds.
References
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 4-(4-Bromophenyl)butan-1-ol
Introduction: The Strategic Importance of Cross-Coupling with Functionalized Aryl Halides
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount. Cross-coupling reactions have emerged as the cornerstone of this endeavor, enabling the convergent synthesis of complex molecular architectures.[1][2][3] The substrate at the heart of this guide, 4-(4-Bromophenyl)butan-1-ol, represents a particularly valuable building block. It possesses a reactive aryl bromide handle for cross-coupling, a flexible alkyl chain, and a terminal hydroxyl group that can be used for further derivatization or to modulate physicochemical properties.
The choice of catalyst is the most critical parameter for a successful cross-coupling reaction. It dictates not only the reaction's efficiency and yield but also its functional group tolerance, cost, and scalability. This guide provides a comparative analysis of prominent catalyst systems for various cross-coupling reactions involving this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions. We will explore the nuances of palladium- and nickel-based systems, highlighting the critical role of ligand selection in tuning catalytic activity.
The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][5] For a substrate like this compound, this reaction is ideal for synthesizing biaryl structures.
Palladium-Phosphine Catalyst Systems: The Classic Choice
Bulky, electron-rich phosphine ligands have revolutionized palladium-catalyzed cross-coupling by enhancing the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[6][7] These ligands stabilize the palladium center and promote the formation of the active monoligated palladium(0) species.
Causality Behind Experimental Choices: The use of a biaryl phosphine ligand like SPhos or a dialkylbiaryl phosphine is crucial for coupling aryl bromides, especially at lower temperatures.[6] The bulky nature of these ligands facilitates the reductive elimination step, while their electron-donating properties promote the initial oxidative addition of the aryl bromide to the Pd(0) center. A moderately strong base like potassium carbonate is sufficient, and a mixed aqueous/organic solvent system is often used to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling with a Palladium-Phosphine Catalyst
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, [Pd(cinnamyl)Cl]₂ (0.01 mmol, 5.2 mg), and the SPhos ligand (0.022 mmol, 9.0 mg).
-
Solvent Addition & Degassing: Add 5 mL of toluene and 0.5 mL of water. Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Palladium-NHC Catalyst Systems: The Robust Alternative
N-Heterocyclic Carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[8][9] The strong σ-donating ability of NHCs forms a very stable bond with the palladium center, creating highly active and robust catalysts that are often resistant to air and moisture, a significant advantage over many phosphine ligands which can be prone to oxidation.[10]
Causality Behind Experimental Choices: Pd-NHC precatalysts, such as PEPPSI-IPr, are often air- and moisture-stable, simplifying reaction setup.[11][12] The strong Pd-NHC bond prevents catalyst decomposition at higher temperatures, which may be necessary for less reactive aryl bromides. A stronger base, such as potassium tert-butoxide (KOtBu), is often employed to facilitate the transmetalation step, which can be the rate-limiting step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling with a Palladium-NHC Catalyst
-
Reagent Preparation: To a vial, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium tert-butoxide (KOtBu, 2.5 mmol, 281 mg).
-
Catalyst Addition: Add the PEPPSI-IPr catalyst (0.02 mmol, 13.6 mg).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in section 2.1.
Nickel-Based Catalyst Systems: The Economical and Sustainable Approach
The high cost and low abundance of palladium have driven the development of catalysts based on more earth-abundant metals like nickel.[13] Nickel catalysts can be highly effective for cross-coupling reactions and sometimes offer complementary reactivity to palladium.[1][14][15]
Causality Behind Experimental Choices: Commercially available and air-stable NiCl₂(PCy₃)₂ is an effective precatalyst for Suzuki-Miyaura couplings.[15] Nickel-catalyzed reactions often require slightly higher temperatures and a robust base like K₃PO₄. The choice of a polar aprotic solvent like dioxane or 2-MeTHF (a greener solvent alternative) is common.[15]
Experimental Protocol: Suzuki-Miyaura Coupling with a Nickel Catalyst
-
Reagent Preparation: In a glovebox, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg) to a Schlenk tube.
-
Catalyst Addition: Add NiCl₂(PCy₃)₂ (0.05 mmol, 37 mg).
-
Solvent Addition: Add 5 mL of anhydrous 2-MeTHF.
-
Reaction: Seal the tube and heat the mixture at 110 °C for 12-18 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in section 2.1.
Expanding the Toolkit: Sonogashira, Heck, and Buchwald-Hartwig Reactions
Beyond the Suzuki coupling, other cross-coupling reactions are vital for introducing different functionalities.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing access to internal alkynes, which are valuable precursors in organic synthesis.[16][17] The reaction traditionally uses a dual-catalyst system of palladium and a copper(I) co-catalyst.[16]
Causality Behind Experimental Choices: The classic Sonogashira conditions involve a Pd(0) catalyst, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt (CuI) co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N), is used both as a base and often as the solvent.
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 229 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add 10 mL of anhydrous triethylamine, followed by phenylacetylene (1.2 mmol, 122 mg, 132 µL).
-
Reaction: Stir the mixture at 60 °C for 6-8 hours.
-
Work-up: Cool the reaction, filter through a pad of celite to remove insoluble salts, and rinse with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene, offering a powerful method for synthesizing substituted alkenes.[18][19][20]
Experimental Protocol: Heck Coupling with Butyl Acrylate
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 229 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg).
-
Reagent Addition: Add butyl acrylate (1.5 mmol, 192 mg, 215 µL) and triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL), followed by 5 mL of anhydrous DMF.
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[21] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[22]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and a bulky biaryl phosphine ligand (e.g., XPhos, 0.036 mmol, 17.2 mg) to a Schlenk tube. Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) and this compound (1.0 mmol, 229 mg).
-
Reagent Addition: Remove the tube from the glovebox. Add 5 mL of anhydrous toluene, followed by morpholine (1.2 mmol, 105 mg, 104 µL).
-
Reaction: Degas the mixture and heat at 100 °C for 8-12 hours under an argon atmosphere.
-
Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Comparative Data Summary
The following table summarizes the typical performance of the discussed catalyst systems for cross-coupling reactions with this compound. Yields are representative and can vary with optimization.
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(cinnamyl)Cl₂ / SPhos | 1.0 / 2.2 | K₂CO₃ | Toluene/H₂O | 80 | 4-6 | 90-98 |
| Suzuki-Miyaura | PEPPSI-IPr | 2.0 | KOtBu | Dioxane | 100 | 2-4 | 92-99 |
| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | 5.0 | K₃PO₄ | 2-MeTHF | 110 | 12-18 | 85-95 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2.0 / 4.0 | Et₃N | Et₃N | 60 | 6-8 | 80-90 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | 2.0 / 4.0 | Et₃N | DMF | 100 | 12 | 75-85 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 1.5 / 3.6 | NaOtBu | Toluene | 100 | 8-12 | 88-96 |
Visualizing the Mechanisms and Workflows
Understanding the underlying catalytic cycles and experimental steps is crucial for troubleshooting and optimization.
Catalytic Cycles
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for setting up a cross-coupling reaction.
Conclusion and Recommendations
The selection of an optimal catalyst for cross-coupling reactions with this compound is a multifactorial decision.
-
For Reliability and Broad Scope (Suzuki): Palladium catalysts equipped with bulky, electron-rich phosphine or NHC ligands are the gold standard. NHC-based systems often offer superior stability and activity, simplifying the experimental setup, though sometimes at a higher initial cost.[6][11][12]
-
For Cost-Effectiveness and Sustainability: Nickel-based catalysts present a compelling alternative to palladium, especially for large-scale synthesis.[13][15] While they may require higher temperatures or longer reaction times, their economic and environmental benefits are significant.
-
For Specific Transformations: The choice is dictated by the desired bond. The Sonogashira reaction is unparalleled for alkyne installation, the Heck reaction for vinylation, and the Buchwald-Hartwig amination for C-N bond formation.[16][19][21]
Ultimately, the protocols and data presented in this guide serve as a robust starting point. Researchers are encouraged to perform initial small-scale screens to fine-tune conditions such as base, solvent, and temperature for their specific coupling partners to achieve optimal results.
References
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 3. Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gessnergroup.com [gessnergroup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-(4-Bromophenyl)butan-1-ol
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 4-(4-Bromophenyl)butan-1-ol (CAS No. 75906-36-4). Adherence to these protocols is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment: Understanding the Compound
Known Hazards:
Based on available data from suppliers, this compound is classified as:
-
Acute Toxicity 4, Oral (H302): Harmful if swallowed.
The GHS07 pictogram, an exclamation mark, is used to indicate this hazard. A Safety Data Sheet (SDS) for the closely related compound, 4-(4-Bromophenyl)butanoic acid, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[2] Given the structural similarity, it is prudent to assume this compound may present similar hazards.
Environmental Concerns:
Brominated organic compounds, as a class, are known for their potential environmental persistence and tendency to bioaccumulate.[1][2] Like many halogenated organic compounds, they can be resistant to natural degradation processes.[1] Improper disposal can lead to contamination of soil and water, posing a risk to aquatic life and potentially entering the food chain.[3]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 75906-36-4 | |
| Molecular Formula | C₁₀H₁₃BrO | |
| Molecular Weight | 229.11 g/mol | |
| Physical Form | Solid | |
| Hazard Class | Acute Toxicity 4 (Oral) | |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Given the known and potential hazards, a stringent PPE and engineering control regimen is mandatory when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[4]
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. While specific compatibility data for this compound is unavailable, nitrile gloves are generally recommended for short-term splash protection against a variety of chemicals.[6] However, butyl rubber gloves offer broader protection against many organic compounds, though they may perform poorly with aromatic and halogenated solvents.[7] It is crucial to consult the glove manufacturer's resistance chart and to change gloves immediately after any contact with the chemical.
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a significant risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA approved respirator with an organic vapor cartridge should be used.[2][5]
Spill Management: A Rapid and Safe Response
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and prevent environmental contamination.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: If the spill is significant or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
For Large Spills:
-
Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) department or emergency response team.
Waste Segregation and Collection: The Cornerstone of Proper Disposal
Proper segregation of chemical waste is paramount for safety, environmental responsibility, and cost-effective disposal. Halogenated organic waste is treated differently than non-halogenated waste, often requiring high-temperature incineration.[8]
Procedure:
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including the chemical name "this compound."
-
Container Integrity: Use only approved, chemically compatible waste containers with secure, tight-fitting lids. Keep the container closed at all times except when adding waste.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste streams.
Disposal Pathways: From Your Lab to Final Treatment
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and is managed by the Environmental Protection Agency (EPA).[9] As a generator of hazardous waste, you are responsible for its safe management from "cradle to grave."[10]
Regulatory Classification:
Waste containing this compound is classified as hazardous waste. While not specifically listed by name, it falls under the "F-listed" wastes from non-specific sources, likely F002, which includes spent halogenated solvents.[11][12]
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal Workflow for this compound
Final Disposal Method:
The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[4] This process is designed to break down the compound into less harmful components and scrub any hazardous byproducts, such as hydrogen bromide, from the emissions.
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, you contribute to a safer laboratory environment and the protection of our shared ecosystem. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements.
References
- 1. wku.edu [wku.edu]
- 2. fishersci.com [fishersci.com]
- 3. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. rcilabscan.com [rcilabscan.com]
- 11. media.suweb.site [media.suweb.site]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromophenyl)butan-1-ol
Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-(4-Bromophenyl)butan-1-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you, our scientific colleagues, with the knowledge to maintain a safe and efficient laboratory environment.
Chemical Hazard Profile: this compound
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound (CAS No. 75906-36-4) is a solid aromatic alcohol. The primary documented hazard is that it is harmful if swallowed, classified as an Acute Toxicity, Oral (Category 4).
While the Safety Data Sheet (SDS) for this specific compound is not exhaustive on other potential hazards, a prudent risk assessment involves considering data from structurally similar compounds. For instance, related brominated phenyl compounds and other aromatic alcohols can cause skin, eye, and respiratory irritation.[1][2] Therefore, our protective measures are designed to mitigate both the known acute oral toxicity and the potential for irritant effects.
Key Hazard Information:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed
-
Physical Form: Solid
The Hierarchy of Controls: A Proactive Safety Strategy
The most effective safety protocols prioritize engineering and administrative controls to minimize reliance on PPE alone. PPE is the final, critical barrier between you and the chemical hazard.
-
Engineering Controls: The primary method for exposure reduction is to handle this compound within a certified chemical fume hood.[3][4] This is crucial when weighing the solid (to contain dust) and when preparing or using solutions (to contain vapors).
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical.[5] Ensure all personnel are trained on its specific hazards and handling procedures. Keep quantities in the immediate work area to a minimum.[6]
-
Personal Protective Equipment (PPE): This is the focus of our guide. Never handle this chemical without the appropriate PPE, as detailed below.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it depends on the specific task being performed. The following table outlines the recommended PPE for various operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety glasses with side shields (ANSI Z87.1-compliant)[7] | Nitrile gloves | Fully buttoned laboratory coat[7] | Not required if performed in a certified chemical fume hood. |
| Preparing Solutions | Chemical splash goggles[4] | Double-gloving with nitrile gloves is recommended for incidental contact.[8] | Laboratory coat | Not required if performed in a certified chemical fume hood. |
| Running Reactions / Transfers | Chemical splash goggles. A face shield over goggles is required if there is a significant splash hazard.[3][9] | Nitrile gloves. Change immediately if contamination is suspected.[8] | Chemical-resistant apron over a laboratory coat.[7] | Not required if performed in a certified chemical fume hood.[9] |
| Large Spills (>10g) | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | A NIOSH-approved respirator with an organic vapor cartridge may be required.[1] |
-
Eye and Face Protection: Chemicals can cause severe eye damage.[4]
-
Safety Glasses: Provide basic protection from minor dust particles when handling the solid in a controlled manner (e.g., within a fume hood).
-
Chemical Splash Goggles: These are essential when working with solutions of this compound. They form a seal around the eyes, offering superior protection from splashes, which is not provided by safety glasses.[4]
-
Face Shield: A face shield should be used in conjunction with goggles during procedures with a high risk of splashing, such as when transferring large volumes or performing vigorous reactions.[9]
-
-
Hand Protection: No single glove material protects against all chemicals.[9]
-
Nitrile Gloves: For handling this compound, nitrile gloves provide adequate protection for incidental contact.[7] Always inspect gloves for tears or punctures before use.
-
Double Gloving: For added security, especially when preparing solutions or during extended handling, wearing two pairs of nitrile gloves is a prudent practice.[8]
-
Glove Removal: Contaminated gloves should be removed carefully, without touching the outer surface with bare skin, and disposed of immediately as hazardous waste.[10] Always wash your hands thoroughly after removing gloves.[11]
-
-
Body Protection:
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement to protect skin and clothing.[8]
-
Chemical-Resistant Apron: When handling larger quantities or when there is a risk of splashes, an apron made of a chemically resistant material should be worn over the lab coat.[7] Appropriate, closed-toe footwear is mandatory at all times in the laboratory.[4]
-
Operational Workflow: A Step-by-Step Guide to Safe Handling
This workflow diagram illustrates the critical steps for safely handling this compound, from preparation to disposal. Adherence to this sequence is crucial for minimizing exposure risk.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Spill Response:
-
Small Spill (Solid): If a small amount of solid is spilled within the fume hood, gently sweep it up with a brush and dustpan and place it in a sealed container for hazardous waste disposal.
-
Liquid Spill: For spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite or sand). Scoop the contaminated absorbent into a sealed container for disposal.[12]
-
Large Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Exposure Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Waste Disposal: All waste, including the chemical itself, empty containers, and contaminated materials (gloves, wipes, absorbent), must be disposed of as hazardous chemical waste.[14] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. monash.edu [monash.edu]
- 4. csub.edu [csub.edu]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 7. twu.edu [twu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. media.novol.com [media.novol.com]
- 13. fishersci.com [fishersci.com]
- 14. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
